Product packaging for VPC-18005(Cat. No.:)

VPC-18005

Cat. No.: B611713
M. Wt: 319.4 g/mol
InChI Key: DTEAZCJUKPARQD-LZYBPNLTSA-N
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Description

VPC-18005 is an inhibitor of the DNA-binding ETS domain, reducing migration and invasion rates of ERG expressing prostate cancer cells, and reducing metastasis in a zebrafish xenograft model.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H17N3O3S B611713 VPC-18005

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2E)-4-oxo-2-[(E)-(4-propan-2-ylphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-9(2)11-5-3-10(4-6-11)8-16-18-15-17-14(21)12(22-15)7-13(19)20/h3-6,8-9,12H,7H2,1-2H3,(H,19,20)(H,17,18,21)/b16-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTEAZCJUKPARQD-LZYBPNLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/N=C/2\NC(=O)C(S2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

VPC-18005: A Targeted Inhibitor of the ERG Transcription Factor in Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Overview of the Mechanism of Action, Experimental Validation, and Therapeutic Potential

VPC-18005 is a novel small molecule inhibitor that shows significant promise in the treatment of prostate cancers characterized by the aberrant expression of the transcription factor ERG (ETS-related gene). This document provides a detailed technical guide on the core mechanism of action of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action: Direct Inhibition of ERG-DNA Binding

The primary mechanism of action of this compound is its direct interaction with the DNA-binding ETS domain of the ERG protein.[1][2][3] This interaction physically obstructs the ability of ERG to bind to its target DNA sequences, thereby inhibiting its transcriptional activity.[1][2] By preventing ERG from regulating the expression of its target genes, this compound effectively curtails the oncogenic signaling pathways driven by this transcription factor.

Nuclear Magnetic Resonance (NMR) spectroscopy data has confirmed this direct binding and has suggested that this compound perturbs key residues within the ERG-ETS domain, such as Tyr371, which are critical for the ERG-DNA interaction.[2][3] In silico modeling further supports a mutually exclusive binding scenario, where this compound occupies a portion of the same interface as DNA.[2][3]

Quantitative Efficacy Data

The inhibitory activity of this compound has been quantified in various cellular models. The following table summarizes the key IC50 values for the inhibition of ERG-driven luciferase reporter activity.

Cell LineTargetIC50 Value
PNT1B-ERGpETS-luc Reporter3 µM[1][4]
VCaPpETS-luc Reporter6 µM[1][4]

Downstream Cellular and In Vivo Effects

The inhibition of ERG transcriptional activity by this compound translates into significant anti-cancer effects, primarily by suppressing the metastatic potential of cancer cells.[2][3] Notably, this compound has been shown to reduce the migration and invasion of prostate cancer cells overexpressing ERG without exhibiting significant cytotoxicity.[2][3]

One of the key downstream targets of ERG that is affected by this compound is SOX9, a gene known to promote prostate cancer invasion.[2][3] Treatment with this compound leads to a reduction in SOX9 gene expression.[4]

In vivo studies using a zebrafish xenograft model have demonstrated that this compound can decrease the dissemination of cancer cells, providing further evidence for its anti-metastatic properties.[1][2] Treatment of larvae with 1 or 10 µM of this compound resulted in a 20–30% decrease in cancer cell dissemination.[1]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams are provided.

cluster_0 Mechanism of Action of this compound VPC18005 This compound ERG_ETS ERG-ETS Domain VPC18005->ERG_ETS Direct Binding ERG_DNA_Binding ERG-DNA Binding VPC18005->ERG_DNA_Binding Inhibits ERG_ETS->ERG_DNA_Binding Enables ERG_Transcription ERG-Induced Transcription ERG_DNA_Binding->ERG_Transcription Initiates SOX9 SOX9 Expression ERG_Transcription->SOX9 Activates Metastasis Cell Migration, Invasion & Metastasis SOX9->Metastasis Promotes

Caption: Mechanism of action of this compound.

cluster_1 Experimental Workflow for this compound Characterization VirtualScreening Structure-Based Virtual Screening NMR NMR Spectroscopy (Binding Confirmation) VirtualScreening->NMR Identifies Candidates EMSA Electrophoretic Mobility Shift Assay (EMSA) NMR->EMSA Confirms Target Engagement LuciferaseAssay Luciferase Reporter Assay (IC50 Determination) EMSA->LuciferaseAssay Validates Functional Effect WesternBlot Western Blot (Protein Expression) EMSA->WesternBlot Analyzes Protein Levels CellMigration Cell Migration/Invasion Assay (In Vitro) LuciferaseAssay->CellMigration Cellular Efficacy qPCR qPCR (Gene Expression) LuciferaseAssay->qPCR Analyzes Gene Expression Zebrafish Zebrafish Xenograft (In Vivo Metastasis) CellMigration->Zebrafish In Vivo Validation

References

VPC-18005: A Small Molecule Inhibitor of the ERG Transcription Factor for Prostate Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Prostate cancer is a leading cause of cancer-related death in men, with approximately 50% of cases characterized by a chromosomal translocation that leads to the aberrant expression of the ETS-related gene (ERG), a potent oncogenic transcription factor.[1][2][3][4][5] The dependency of these tumors on ERG activity presents a critical therapeutic vulnerability. This whitepaper provides a comprehensive technical overview of VPC-18005, a first-in-class small molecule inhibitor designed to directly target the DNA-binding ETS domain of ERG.[1][2][3][4] Developed through rational in silico drug design, this compound has demonstrated preclinical efficacy in inhibiting ERG transcriptional activity, reducing cancer cell migration and invasion, and suppressing metastasis in vivo. This document details the mechanism of action, preclinical data, and key experimental protocols for the evaluation of this compound, offering a foundational resource for researchers and drug development professionals in the field of oncology.

The Role of ERG in Prostate Cancer

The fusion of the androgen-regulated TMPRSS2 gene promoter with the coding sequence of the ERG gene is the most frequent genomic alteration in prostate cancer.[5] This fusion results in the androgen-dependent overexpression of the ERG protein, which is normally absent in prostate epithelial cells.[6] ERG overexpression drives prostate tumorigenesis by reprogramming the cellular transcriptome, leading to increased cell proliferation, invasion, and metastasis.[7] Key downstream effects of ERG activation include the upregulation of genes involved in epithelial-to-mesenchymal transition (EMT), such as SOX9, and the modulation of signaling pathways including the PI3K/AKT and NF-κB pathways.[3][8] Given its central role in tumor progression, ERG has emerged as a high-priority therapeutic target.

ERG Signaling Pathway

The aberrant expression of ERG in prostate cancer cells, driven by the TMPRSS2-ERG gene fusion, leads to the activation of a downstream transcriptional program that promotes oncogenesis. This pathway is initiated by androgen receptor (AR) signaling, which drives the expression of the fused ERG protein. ERG then binds to specific DNA sequences (ETS binding sites) in the promoter and enhancer regions of its target genes, regulating their expression.

ERG_Signaling_Pathway cluster_0 Androgen Receptor Signaling cluster_1 ERG Expression and Activity cluster_2 Downstream Oncogenic Effects Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds and activates TMPRSS2_ERG TMPRSS2-ERG Fusion Gene AR->TMPRSS2_ERG Drives transcription ERG_Protein ERG Oncoprotein TMPRSS2_ERG->ERG_Protein Translation ERG_Target_Genes ERG Target Genes (e.g., SOX9) ERG_Protein->ERG_Target_Genes Binds to DNA and regulates transcription Cell_Invasion Cell Invasion & Migration ERG_Target_Genes->Cell_Invasion Proliferation Proliferation ERG_Target_Genes->Proliferation Metastasis Metastasis Cell_Invasion->Metastasis VPC18005 This compound VPC18005->ERG_Protein Inhibits DNA binding

Figure 1: Simplified ERG signaling pathway in prostate cancer and the point of intervention for this compound.

This compound: A Direct ERG Inhibitor

This compound was identified through a rational, structure-based virtual screening approach designed to discover small molecules that could directly bind to the DNA-binding ETS domain of ERG and sterically hinder its interaction with DNA.[1][4]

Mechanism of Action

This compound directly interacts with the ETS domain of the ERG protein.[1][3][4] Biophysical studies, including Nuclear Magnetic Resonance (NMR) spectroscopy, have confirmed this direct binding.[1] The binding of this compound to the ETS domain is predicted to be mutually exclusive with DNA binding, thereby inhibiting the transcriptional regulatory function of ERG.[1] This mechanism of action has been validated by the observed reduction in the expression of known ERG target genes, such as SOX9.[3] Importantly, this compound does not appear to affect ERG protein stability.[1]

VPC18005_MOA cluster_0 Normal ERG Function in Prostate Cancer cluster_1 Inhibition by this compound ERG ERG Protein (ETS Domain) DNA DNA (ETS Binding Site) ERG->DNA Binds Transcription Target Gene Transcription DNA->Transcription Initiates VPC18005 This compound ERG_inhibited ERG Protein (ETS Domain) VPC18005->ERG_inhibited Binds to ETS Domain DNA_unbound DNA (ETS Binding Site) ERG_inhibited->DNA_unbound Binding Blocked Transcription_inhibited Target Gene Transcription Inhibited DNA_unbound->Transcription_inhibited

Figure 2: Mechanism of action of this compound in blocking ERG-DNA interaction.

Preclinical Data Summary

The preclinical evaluation of this compound has demonstrated its potential as a selective inhibitor of ERG-driven prostate cancer.

In Vitro Efficacy

This compound effectively inhibits ERG-mediated transcriptional activity in a dose-dependent manner without inducing cytotoxicity.[1][3]

Cell LineERG StatusAssay TypeIC50 (µM)Cytotoxicity (at 25 µM)Reference
PNT1B-ERGOverexpressionpETS-luc Reporter Assay3No effect on viability[1][3]
VCaPEndogenous FusionpETS-luc Reporter Assay6No effect on viability[1][3]
PC3ERG NegativeCell Viability (MTS Assay)N/ANo effect on viability[1][3]

Table 1: In Vitro Activity of this compound

Furthermore, this compound has been shown to significantly reduce the migration and invasion of ERG-overexpressing prostate cancer cells in vitro.[1][3]

Cell LineTreatment (5 µM)Effect on Migration/InvasionReference
PNT1B-ERGThis compoundSignificant reduction[1][3]

Table 2: Effect of this compound on Cell Migration and Invasion

In Vivo Efficacy

The anti-metastatic potential of this compound was evaluated using a zebrafish xenograft model, a powerful tool for observing cancer cell dissemination in a live organism.[1]

Xenograft ModelTreatment Concentration (µM)OutcomeReference
PNT1B-ERG in Zebrafish1 and 1020-30% decrease in cancer cell dissemination[9]
VCaP in Zebrafish1 and 1020-30% decrease in cancer cell dissemination[9]

Table 3: In Vivo Anti-metastatic Activity of this compound

Pharmacokinetics and Toxicology

Preliminary murine pharmacodynamics and toxicology studies have indicated that this compound is soluble, stable, and orally bioavailable. It did not exhibit general toxicity at single doses up to 500 mg/kg and after a 4-week twice-daily dosing at 150 mg/kg.[1]

Effect on Downstream Targets and Biomarkers

This compound has been shown to inhibit the expression of the ERG-regulated gene SOX9.[3] Comprehensive transcriptomic analyses (e.g., RNA-seq or microarray) to identify the full spectrum of downstream genes affected by this compound have not been reported in the reviewed literature. Similarly, direct experimental data on the effect of this compound on Prostate-Specific Antigen (PSA) levels is not currently available. However, studies on other ERG inhibitors have shown a potential for PSA decline in ERG-positive patient-derived xenograft models.[10]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound. These protocols are based on standard laboratory procedures and should be adapted as necessary.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation NMR NMR Spectroscopy (Binding Assay) Luciferase Luciferase Reporter Assay (Functional Activity) MTS MTS Assay (Cell Viability) Migration Migration/Invasion Assay EMSA EMSA (DNA Binding Inhibition) Western Western Blot (Protein Levels) Zebrafish Zebrafish Xenograft (Metastasis) PK_Tox Murine Studies (PK/Tox) VPC18005 This compound VPC18005->NMR VPC18005->Luciferase VPC18005->MTS VPC18005->Migration VPC18005->EMSA VPC18005->Western VPC18005->Zebrafish VPC18005->PK_Tox

Figure 3: Experimental workflow for the characterization of this compound.
NMR Spectroscopy for Protein-Ligand Binding

Objective: To confirm the direct binding of this compound to the ERG-ETS domain.

  • Protein Expression and Purification: Express and purify the recombinant ERG-ETS domain protein, often with 15N isotopic labeling for heteronuclear NMR experiments.

  • Sample Preparation: Prepare a solution of the purified 15N-labeled ERG-ETS domain in a suitable NMR buffer.

  • NMR Data Acquisition: Acquire a baseline 1H-15N HSQC spectrum of the protein alone.

  • Titration: Add increasing molar equivalents of this compound to the protein sample and acquire a 1H-15N HSQC spectrum at each titration point.

  • Data Analysis: Analyze the chemical shift perturbations of the protein's amide resonances upon addition of this compound. Significant shifts indicate direct binding and can be used to map the binding site on the protein surface.

Dual-Luciferase Reporter Assay for ERG Transcriptional Activity

Objective: To quantify the inhibitory effect of this compound on ERG-mediated gene transcription.

  • Cell Culture and Transfection: Seed prostate cancer cells (e.g., PNT1B-ERG or VCaP) in 96-well plates. Co-transfect the cells with a firefly luciferase reporter plasmid containing ETS binding sites (e.g., pETS-luc) and a Renilla luciferase control plasmid for normalization.

  • Compound Treatment: After transfection, treat the cells with a dose range of this compound or vehicle control (DMSO).

  • Cell Lysis: After a 24-48 hour incubation period, lyse the cells using a passive lysis buffer.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer using a dual-luciferase assay kit.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percent inhibition of ERG activity relative to the vehicle control and determine the IC50 value.

MTS Assay for Cell Viability

Objective: To assess the cytotoxicity of this compound.

  • Cell Seeding: Seed prostate cancer cells in a 96-well plate at a predetermined density.

  • Compound Treatment: Treat the cells with a dose range of this compound or a positive control for cytotoxicity.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control cells.

Electrophoretic Mobility Shift Assay (EMSA)

Objective: To demonstrate that this compound disrupts the binding of the ERG-ETS domain to DNA.

  • Probe Labeling: Synthesize and label a double-stranded DNA oligonucleotide containing a consensus ETS binding site with a radioactive (e.g., 32P) or fluorescent probe.

  • Binding Reaction: Incubate the purified ERG-ETS domain protein with the labeled DNA probe in a binding buffer in the presence of increasing concentrations of this compound or a vehicle control.

  • Electrophoresis: Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.

  • Detection: Visualize the labeled DNA by autoradiography or fluorescence imaging.

  • Analysis: A decrease in the intensity of the shifted band (protein-DNA complex) with increasing concentrations of this compound indicates inhibition of DNA binding.

Zebrafish Xenograft Model for Metastasis

Objective: To evaluate the in vivo anti-metastatic activity of this compound.

  • Cell Preparation: Label prostate cancer cells (e.g., PNT1B-ERG or VCaP) with a fluorescent dye.

  • Microinjection: Microinject the fluorescently labeled cancer cells into the yolk sac of 2-day-old zebrafish embryos.

  • Compound Treatment: Expose the zebrafish embryos to different concentrations of this compound or a vehicle control in their water.

  • Imaging: At various time points post-injection (e.g., up to 5 days), image the embryos using a fluorescence microscope to visualize the dissemination of cancer cells from the yolk sac to other parts of the fish body.

  • Quantification: Quantify the extent of metastasis by counting the number of fish with disseminated cells or by measuring the area of dissemination.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of a targeted therapy for ERG-positive prostate cancer. Its well-defined mechanism of action, potent in vitro activity, and in vivo anti-metastatic effects, coupled with a favorable preliminary safety profile, warrant further investigation.

Future research should focus on:

  • Lead Optimization: Improving the potency and pharmacokinetic properties of this compound through medicinal chemistry efforts.

  • Comprehensive Target Validation: Conducting global gene expression analyses to fully elucidate the downstream consequences of ERG inhibition by this compound.

  • Biomarker Development: Investigating the effect of this compound on clinically relevant biomarkers such as PSA in preclinical models.

  • Advanced In Vivo Studies: Evaluating the efficacy of this compound in orthotopic and patient-derived xenograft mouse models of prostate cancer.

The development of direct ERG inhibitors like this compound holds the potential to provide a much-needed targeted therapeutic option for a large subset of prostate cancer patients.

References

VPC-18005 and its Interaction with the ERG-ETS Domain: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule inhibitor VPC-18005 and its interaction with the ERG-ETS (E26 transformation-specific-related gene) domain. Genomic rearrangements involving the ERG transcription factor are a common occurrence in approximately half of all prostate cancer cases, leading to the aberrant expression of ERG protein variants that are pivotal in the development and progression of the disease.[1][2] this compound was identified through rational in silico methods as a novel antagonist that directly targets the DNA-binding ETS domain of ERG, thereby disrupting its transcriptional activity.[1][3] This document details the mechanism of action, quantitative efficacy, and the experimental validation of this compound, offering a comprehensive resource for researchers in the field of oncology and drug development.

Mechanism of Action: Disrupting the ERG-DNA Interface

This compound functions by directly engaging the ERG-ETS domain, the highly conserved region responsible for DNA binding. This interaction sterically hinders the ability of the ERG protein to bind to its consensus DNA sequence ("GGAA").[3][4] The binding of this compound to the ERG-ETS domain has been confirmed through biophysical techniques, which also identified key amino acid residues involved in this interaction.[3][5]

Nuclear Magnetic Resonance (NMR) spectroscopy revealed that this compound perturbs specific residues within the ERG-ETS domain, notably Tyr371, which is a critical residue for the ERG-DNA interaction.[3][5] Other residues with perturbed amide chemical shifts upon this compound binding include Leu313 on helix α1 and Try372 and Lys375 on helix α3.[3][5] In silico modeling, consistent with the NMR data, predicts that this compound occupies a binding pocket that overlaps with the DNA-binding interface, making the binding of this compound and DNA to the ERG-ETS domain mutually exclusive.[3][5]

The direct consequence of this interaction is the inhibition of ERG-induced transcription.[3][6] This has been demonstrated by the reduced expression of ERG-regulated genes, such as SOX9, a transcription factor implicated in prostate cancer invasion.[3][5] By disrupting the primary function of the ERG oncoprotein, this compound effectively antagonizes its downstream effects, including the promotion of cell migration and invasion, without exhibiting significant cytotoxicity.[3][5]

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy of this compound

Assay TypeCell LineParameterValueReference
Luciferase Reporter AssayPNT1B-ERGIC₅₀3 µM[6]
Luciferase Reporter AssayVCaPIC₅₀6 µM[6]
Cell Migration AssayPNT1B-ERGConcentration5 µM[6]
Cell Invasion AssayPNT1B-ERGConcentration5 µM[6]

Table 2: In Vivo Efficacy of this compound in Zebrafish Xenograft Model

Treatment ConcentrationEffect on Cancer Cell DisseminationReference
1 µM20-30% decrease[6]
10 µM20-30% decrease[6]

Key Experimental Protocols

The characterization of this compound involved a series of key experiments to elucidate its binding, mechanism, and functional effects. Detailed methodologies are provided below.

Luciferase Reporter Assay for ERG Transcriptional Activity
  • Objective: To quantify the inhibitory effect of this compound on ERG-driven gene expression.

  • Cell Lines: PNT1B-ERG and VCaP cells, which are known to have ERG activity.

  • Methodology:

    • Cells are transiently transfected with a pETS-luc reporter plasmid, which contains a luciferase gene under the control of an ETS-responsive promoter.

    • Following transfection, cells are treated with a range of concentrations of this compound or a vehicle control (DMSO).

    • After a specified incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.

    • The relative light units are normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.

    • The IC₅₀ values are then calculated from the dose-response curves.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the direct binding of this compound to the ERG-ETS domain and to identify the amino acid residues at the binding interface.

  • Methodology:

    • ¹⁵N-HSQC (Heteronuclear Single Quantum Coherence): ¹⁵N-labeled ERG-ETS domain protein is titrated with this compound. The chemical shifts of the protein's backbone amides are monitored. Significant changes in chemical shifts for specific residues indicate their involvement in the binding interaction.[5]

    • ¹H-NMR Titration (Reverse Titration): The ¹H-NMR spectrum of this compound is monitored as increasing concentrations of the ERG-ETS domain are added. Changes in the chemical shifts and broadening of the signals from this compound confirm its binding to the protein.[7]

Electrophoretic Mobility Shift Assay (EMSA)
  • Objective: To demonstrate that this compound can disrupt the binding of the ERG-ETS domain to a DNA probe containing an ETS-binding site.

  • Methodology:

    • A fluorescently labeled double-stranded DNA probe containing a consensus ETS-binding site is synthesized.

    • Recombinant ERG-ETS domain protein is incubated with the DNA probe in the presence of increasing concentrations of this compound or a vehicle control.

    • The protein-DNA complexes are separated from the free DNA probe by native polyacrylamide gel electrophoresis.

    • The gel is imaged to visualize the fluorescently labeled DNA. A decrease in the intensity of the shifted band (protein-DNA complex) with increasing concentrations of this compound indicates the disruption of the ERG-DNA interaction.[3]

Cell Migration and Invasion Assays
  • Objective: To assess the functional impact of this compound on the migratory and invasive properties of ERG-overexpressing cells.

  • Methodology:

    • Real-Time Cell Analysis (xCelligence): PNT1B-ERG cells are seeded in the upper chamber of a specialized plate with microelectrodes. The lower chamber contains a chemoattractant. Cell migration through the porous membrane is monitored in real-time by measuring changes in electrical impedance. The effect of this compound is determined by comparing the migration index of treated cells to control cells.[5]

    • Spheroid Invasion Assay: PNT1B-ERG cells are grown as spheroids and then embedded in a matrix (e.g., Matrigel). The spheroids are treated with this compound or a vehicle control. The invasion of cells from the spheroid into the surrounding matrix is monitored and quantified over several days using microscopy.[3]

Zebrafish Xenograft Model of Metastasis
  • Objective: To evaluate the in vivo efficacy of this compound in inhibiting cancer cell metastasis.

  • Methodology:

    • Human prostate cancer cells (e.g., PNT1B-ERG) are fluorescently labeled and microinjected into the yolk sac of zebrafish larvae.

    • The larvae are then exposed to different concentrations of this compound in their water.

    • The dissemination of the fluorescently labeled cancer cells from the primary injection site to other parts of the zebrafish body is monitored and quantified using fluorescence microscopy. A reduction in disseminated cells in the treated group compared to the control group indicates anti-metastatic activity.[3]

Signaling Pathways and Experimental Visualizations

The following diagrams, generated using the DOT language, illustrate the ERG signaling pathway, the mechanism of action of this compound, and the experimental workflow used for its characterization.

ERG_Signaling_Pathway cluster_upstream Upstream Signaling cluster_core Core ERG Regulation cluster_downstream Downstream Effects Ras_MAPK Ras/MAPK Pathway ERG ERG Protein Ras_MAPK->ERG Phosphorylation (Activation) AR Androgen Receptor (AR) Signaling TMPRSS2_ERG TMPRSS2-ERG Fusion AR->TMPRSS2_ERG Drives Expression PI3K_AKT PI3K/AKT Pathway PI3K_AKT->ERG Collaborates with TMPRSS2_ERG->ERG Translation ERG_ETS ERG-ETS Domain ERG->ERG_ETS DNA DNA (ETS Binding Site) ERG_ETS->DNA Binds to Transcription Target Gene Transcription DNA->Transcription Initiates VPC18005 This compound VPC18005->ERG_ETS Inhibits Binding SOX9 SOX9 Expression Transcription->SOX9 EMT Epithelial-Mesenchymal Transition (EMT) Transcription->EMT Invasion Cell Invasion & Migration EMT->Invasion Metastasis Metastasis Invasion->Metastasis

Caption: ERG signaling pathway and the inhibitory action of this compound.

VPC18005_Mechanism_of_Action cluster_0 Logical Flow VPC18005 This compound ERG_ETS ERG-ETS Domain VPC18005->ERG_ETS Directly Binds Inhibition_Node X VPC18005->Inhibition_Node Leads to ERG_DNA_Binding ERG Binding to DNA ERG_ETS->p1 ERG_Transcription ERG-Mediated Transcription Inhibition_Node2 X ERG_DNA_Binding->p2 Downstream_Effects Cell Migration, Invasion, Metastasis Inhibition_Node3 X ERG_Transcription->p3 Inhibition_Node->ERG_DNA_Binding Inhibition Inhibition_Node2->ERG_Transcription Inhibition Inhibition_Node3->Downstream_Effects Inhibition p1->ERG_DNA_Binding p2->ERG_Transcription p3->Downstream_Effects

Caption: Logical flow of this compound's mechanism of action.

Experimental_Workflow start In Silico Screening & Rational Design vpc18005 Identification of This compound start->vpc18005 binding Biophysical Characterization (Direct Binding) vpc18005->binding mechanism Mechanism of Action (Disruption of ERG-DNA Binding) vpc18005->mechanism functional Functional Assays (Phenotypic Effects) vpc18005->functional nmr NMR Spectroscopy binding->nmr conclusion Proof-of-Principle: Anti-Metastatic Potential nmr->conclusion emsa EMSA mechanism->emsa luciferase Luciferase Reporter Assay mechanism->luciferase emsa->conclusion luciferase->conclusion invitro In Vitro: Migration & Invasion Assays functional->invitro invivo In Vivo: Zebrafish Xenograft Model functional->invivo invitro->conclusion invivo->conclusion

Caption: Experimental workflow for the characterization of this compound.

Conclusion and Future Directions

This compound represents a significant advancement in the development of targeted therapies for ERG-fusion-positive cancers, particularly prostate cancer. The comprehensive studies conducted to date provide strong proof-of-principle that directly targeting the ERG-ETS domain with a small molecule is a viable therapeutic strategy.[3][5] this compound has been shown to directly bind to the ERG-ETS domain, disrupt its interaction with DNA, and consequently inhibit ERG-mediated transcription and its pro-metastatic cellular effects.[3][6]

The lead compound, this compound, demonstrates efficacy in the low micromolar range and has favorable properties such as being soluble, stable, and orally bioavailable with no observed general toxicity in murine models at tested doses.[3][5] Future research will likely focus on medicinal chemistry efforts to optimize the potency of this compound into the sub-micromolar or nanomolar range.[5] Furthermore, advancing this compound or its derivatives into clinical trials will be a critical next step to evaluate its safety and efficacy in patients with ERG-expressing metastatic castration-resistant prostate cancer.[1] The development of such targeted inhibitors holds the promise of providing new, more effective treatment options for a significant subset of prostate cancer patients.[1]

References

The Pharmacology of VPC-18005: A Technical Guide to a Novel ERG Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VPC-18005 is a novel small molecule inhibitor that directly targets the ETS-related gene (ERG), a transcription factor frequently overexpressed in prostate cancer due to chromosomal translocations. This document provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, quantitative efficacy, and the experimental methodologies used for its characterization. It is intended to serve as a technical guide for researchers in oncology and drug development, offering a foundation for further investigation and development of this promising anti-cancer agent.

Introduction

The aberrant expression of the ERG transcription factor is a key driver in approximately 50% of prostate cancers.[1] ERG overexpression leads to the transcriptional dysregulation of genes involved in cell proliferation, migration, and invasion, contributing to disease progression and metastasis.[1][2] this compound has emerged as a promising therapeutic candidate that directly antagonizes ERG function. This guide synthesizes the current pharmacological knowledge of this compound.

Mechanism of Action

This compound functions by directly binding to the DNA-binding ETS domain of the ERG protein.[1][2][3] This interaction sterically hinders the binding of ERG to its cognate DNA sequences, thereby inhibiting ERG-mediated transcription of target genes.[1][3] Nuclear Magnetic Resonance (NMR) spectroscopy has confirmed this direct interaction, revealing that this compound perturbs key residues within the ERG-ETS domain, such as Tyr371, which are critical for DNA engagement.[1][2] This targeted disruption of the ERG-DNA interface forms the basis of this compound's anti-neoplastic activity.

cluster_0 Normal ERG Function cluster_1 This compound Mechanism of Action ERG ERG Protein DNA DNA (ETS Binding Site) ERG->DNA Binds to ETS domain Transcription Target Gene Transcription DNA->Transcription Initiates VPC18005 This compound ERG_inhibited ERG Protein VPC18005->ERG_inhibited Directly binds to ETS domain DNA_unbound DNA (ETS Binding Site) ERG_inhibited->DNA_unbound Binding Disrupted Transcription_blocked Transcription Blocked DNA_unbound->Transcription_blocked

Figure 1: Mechanism of ERG Inhibition by this compound.

Quantitative Pharmacological Data

The inhibitory activity of this compound has been quantified in various cell-based assays. The following tables summarize the key efficacy data.

Cell LineAssay TypeParameterValue (μM)Reference
PNT1B-ERGLuciferase ReporterIC503[3]
VCaPLuciferase ReporterIC506[3]
Table 1: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines.
ParameterValueNoteReference
Binding Affinity (KD)~3 mMDetermined by NMR for the isolated ERG-ETS domain.[1]
Table 2: Binding Affinity of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Luciferase Reporter Assay for ERG Transcriptional Activity

This assay quantifies the ability of this compound to inhibit ERG-mediated gene transcription.

Protocol:

  • Cell Seeding: Plate PNT1B-ERG or VCaP cells in 96-well plates and culture overnight.

  • Transfection: Co-transfect cells with a firefly luciferase reporter plasmid containing an ERG-responsive element (e.g., pETS-luc) and a Renilla luciferase control plasmid for normalization.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO as a vehicle control.

  • Incubation: Incubate the cells for 24-48 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luminescence Measurement: Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized data against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.

start Start seed_cells Seed Cells (PNT1B-ERG or VCaP) start->seed_cells transfect Transfect with Luciferase Plasmids seed_cells->transfect treat Treat with This compound transfect->treat incubate Incubate (24-48h) treat->incubate lyse Lyse Cells incubate->lyse measure Measure Luminescence lyse->measure analyze Analyze Data (Calculate IC50) measure->analyze end End analyze->end

Figure 2: Luciferase Reporter Assay Workflow.
NMR Spectroscopy for Direct Binding Assessment

NMR spectroscopy is employed to confirm the direct physical interaction between this compound and the ERG-ETS domain.

Protocol:

  • Protein Expression and Purification: Express and purify 15N-labeled recombinant ERG-ETS domain.

  • Sample Preparation: Prepare a solution of the 15N-labeled ERG-ETS domain (e.g., 100 μM) in a suitable NMR buffer.

  • This compound Titration: Acquire a baseline 1H-15N HSQC spectrum of the protein. Sequentially add increasing concentrations of this compound (dissolved in a deuterated solvent like DMSO-d6 to minimize solvent signals) to the protein sample.

  • Spectral Acquisition: Acquire a 1H-15N HSQC spectrum at each concentration of this compound.

  • Data Analysis: Analyze the spectra for chemical shift perturbations (CSPs) of the amide proton and nitrogen signals. Map the residues with significant CSPs onto the structure of the ERG-ETS domain to identify the binding site. The dissociation constant (KD) can be estimated by fitting the titration curves.[1]

Western Blot for ERG Protein Stability

This experiment assesses whether this compound affects the cellular levels of the ERG protein.

Protocol:

  • Cell Treatment: Treat VCaP cells with this compound at various concentrations and for different durations. Include a cycloheximide treatment group to inhibit new protein synthesis.

  • Cell Lysis: Harvest and lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for ERG.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Incubate with a primary antibody for a loading control (e.g., vinculin or GAPDH).

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities to determine the relative levels of ERG protein, normalized to the loading control.

Cell Migration and Invasion Assays

These assays evaluate the effect of this compound on the migratory and invasive potential of ERG-expressing cells.

Protocol (using xCELLigence Real-Time Cell Analysis):

  • Plate Preparation: For invasion assays, coat the upper chamber of a CIM-Plate 16 with a basement membrane matrix (e.g., Matrigel). For migration assays, no coating is needed.

  • Cell Seeding: Seed ERG-overexpressing cells (e.g., PNT1B-ERG) in serum-free media into the upper chamber. Add media with a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

  • Compound Addition: Add this compound or a vehicle control to the upper chamber.

  • Real-Time Monitoring: Place the plate in the xCELLigence instrument and monitor cell migration/invasion in real-time by measuring changes in electrical impedance.

  • Data Analysis: The instrument software calculates a "Cell Index" that is proportional to the number of migrated/invaded cells. Plot the Cell Index over time to assess the inhibitory effect of this compound.

Zebrafish Xenograft Model for In Vivo Metastasis

This in vivo model is used to assess the anti-metastatic potential of this compound.

Protocol:

  • Cell Preparation: Label prostate cancer cells (e.g., PNT1B-ERG or VCaP) with a fluorescent dye.

  • Microinjection: Microinject the fluorescently labeled cancer cells into the yolk sac or perivitelline space of zebrafish embryos at 2 days post-fertilization.

  • Compound Treatment: Add this compound to the water in which the zebrafish embryos are maintained.

  • Imaging: At various time points post-injection, anesthetize the embryos and image them using fluorescence microscopy to visualize the dissemination of cancer cells from the primary injection site.

  • Quantification: Quantify the extent of metastasis by counting the number of metastatic foci or measuring the total fluorescence intensity of disseminated cells outside the primary tumor.

cluster_0 In Vitro Assays cluster_1 In Vivo Assay luciferase Luciferase Assay (Transcriptional Inhibition) nmr NMR Spectroscopy (Direct Binding) western Western Blot (Protein Stability) migration Migration/Invasion Assay (Metastatic Potential) zebrafish Zebrafish Xenograft (Anti-Metastatic Efficacy) migration->zebrafish VPC18005 This compound VPC18005->luciferase VPC18005->nmr VPC18005->western VPC18005->migration

Figure 3: Experimental Workflow for this compound Characterization.

Summary and Future Directions

This compound is a rationally designed small molecule that effectively inhibits the transcriptional activity of ERG by directly binding to its ETS domain. This leads to a reduction in the migratory and invasive properties of ERG-expressing prostate cancer cells in vitro and a decrease in metastasis in a zebrafish xenograft model.[1][2] The data presented in this guide provide a solid pharmacological basis for the continued development of this compound and its derivatives as a targeted therapy for ERG-positive prostate cancer. Future studies should focus on optimizing its pharmacokinetic properties, evaluating its efficacy in mammalian models, and exploring potential combination therapies to enhance its anti-cancer effects.

References

The Disruption of ERG-Induced Transcription by VPC-18005: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aberrant expression of the ETS-related gene (ERG), a member of the E-26 transformation-specific (ETS) family of transcription factors, is a critical driver in approximately 50% of prostate cancers.[1][2] This overexpression, most commonly due to a TMPRSS2-ERG gene fusion, leads to the unregulated activity of the ERG oncoprotein, promoting tumorigenesis, metastasis, and treatment resistance.[3][4] VPC-18005 has emerged as a promising small molecule inhibitor that directly targets the ERG oncoprotein. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its inhibitory effect on ERG-induced transcription, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental designs.

Mechanism of Action: Direct Inhibition of ERG-DNA Binding

This compound was identified through a rational, in silico, structure-based drug design approach to specifically antagonize the DNA-binding activity of the ERG protein.[2][5] The core of its mechanism lies in its ability to directly interact with the highly conserved ETS domain of ERG.[1][6] This interaction sterically hinders the binding of the ERG protein to its cognate DNA sequences, thereby preventing the initiation of the transcriptional program that drives the oncogenic phenotype.[1][2]

The binding of this compound to the ERG-ETS domain has been confirmed through biophysical methods, which show a direct interaction and suggest that the compound occupies the same interface as DNA in a mutually exclusive manner.[1] This targeted disruption of the ERG-DNA interaction is a key therapeutic strategy, as it directly inhibits the primary function of the ERG oncoprotein.

Signaling Pathway and Point of Intervention

The following diagram illustrates the signaling pathway leading to ERG-driven transcription and the specific point of intervention by this compound.

cluster_0 Prostate Cancer Cell TMPRSS2 TMPRSS2 Promoter Fusion TMPRSS2-ERG Gene Fusion ERG_gene ERG Gene ERG_protein ERG Oncoprotein (ETS Domain) Fusion->ERG_protein Transcription & Translation DNA DNA (ETS Response Elements) ERG_protein->DNA Binds to Transcription Target Gene Transcription (e.g., SOX9) DNA->Transcription Initiates VPC18005 This compound VPC18005->Block cluster_1 Experimental Workflow start Start: PNT1B-ERG or VCaP cells transfect Co-transfect with pETS-luc and Renilla plasmids start->transfect treat Treat with varying concentrations of this compound transfect->treat incubate Incubate for 24 hours treat->incubate lyse Cell Lysis incubate->lyse measure Measure Luciferase and Renilla Luminescence lyse->measure analyze Analyze Data: Calculate Luciferase/Renilla ratio, Determine IC50 measure->analyze end End analyze->end

References

VPC-18005: A Preclinical Deep Dive into a Novel Anti-Metastatic Agent for Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for VPC-18005, a novel small molecule inhibitor of the ETS-related gene (ERG) transcription factor, and explores its potential as an anti-metastatic agent, particularly in the context of prostate cancer.

Executive Summary

This compound is a first-in-class small molecule designed to directly target the DNA-binding ETS domain of the ERG protein.[1][2] Aberrant ERG expression, most commonly due to a TMPRSS2-ERG gene fusion, is a key driver in approximately half of all prostate cancers and is associated with aggressive disease and metastasis.[2][3] Preclinical studies have demonstrated that this compound effectively inhibits ERG-mediated transcriptional activity, leading to a reduction in cancer cell migration and invasion.[1][4] Furthermore, in vivo studies using a zebrafish xenograft model have shown a significant decrease in metastasis.[1][4] this compound is orally bioavailable and has demonstrated a favorable safety profile in initial murine toxicology studies.[4][5] As of the latest available information, this compound has not entered clinical trials. This document summarizes the key preclinical findings, details the experimental protocols used in these foundational studies, and visualizes the compound's mechanism of action and experimental workflows.

Mechanism of Action

This compound functions by directly binding to the ETS domain of the ERG protein, thereby sterically hindering its interaction with DNA.[1][2] This disruption of ERG-DNA binding is the core of its anti-cancer activity. By preventing ERG from binding to the regulatory regions of its target genes, this compound effectively inhibits the transcription of genes crucial for metastatic processes, such as those involved in epithelial-to-mesenchymal transition (EMT).[1][4] One of the key downstream targets of ERG that is inhibited by this compound is SOX9, a transcription factor known to promote prostate cancer invasion.[3][5]

cluster_0 This compound Mechanism of Action This compound This compound ERG-ETS Domain ERG-ETS Domain This compound->ERG-ETS Domain Binds to ERG-DNA Binding ERG-DNA Binding ERG-ETS Domain->ERG-DNA Binding Inhibits ERG-Mediated Transcription ERG-Mediated Transcription ERG-DNA Binding->ERG-Mediated Transcription Leads to Inhibition of SOX9 Expression SOX9 Expression ERG-Mediated Transcription->SOX9 Expression Downregulates Cell Migration & Invasion Cell Migration & Invasion SOX9 Expression->Cell Migration & Invasion Reduces Metastasis Metastasis Cell Migration & Invasion->Metastasis Inhibits

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vitro Efficacy of this compound

AssayCell LineMetricValueReference
pETS-luc Reporter ActivityPNT1B-ERGIC503 µM[1]
pETS-luc Reporter ActivityVCaPIC506 µM[1]
Cell Migration AssayPNT1B-ERGConcentration5 µM[1]
Cell Invasion AssayPNT1B-ERGConcentration5 µM[1]

Table 2: In Vivo Efficacy of this compound in Zebrafish Xenograft Model

TreatmentConcentrationEffectReference
This compound1 µM20-30% decrease in cancer cell dissemination[1]
This compound10 µM20-30% decrease in cancer cell dissemination[1]

Table 3: Murine Toxicology Data for this compound

Study TypeDosingObservationReference
Single DoseUp to 500 mg/kgNo general toxicity[4][5]
4-Week Study150 mg/kg (BID)No general toxicity[4][5]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Luciferase Reporter Assay
  • Objective: To determine the inhibitory effect of this compound on ERG-mediated transcriptional activity.

  • Cell Lines: PNT1B-ERG and VCaP cells.

  • Protocol:

    • Cells were seeded in 96-well plates.

    • After 24 hours, cells were transfected with a pETS-luciferase reporter plasmid.

    • Following transfection, cells were treated with varying concentrations of this compound or vehicle control (DMSO).

    • After 24 hours of treatment, luciferase activity was measured using a luminometer.

    • IC50 values were calculated from the dose-response curves.[1]

cluster_1 Luciferase Reporter Assay Workflow A Seed PNT1B-ERG or VCaP cells in 96-well plates B Transfect with pETS-luciferase reporter plasmid A->B C Treat with this compound or DMSO B->C D Incubate for 24 hours C->D E Measure luciferase activity D->E F Calculate IC50 values E->F

Caption: Luciferase reporter assay workflow.

Cell Migration and Invasion Assays
  • Objective: To assess the effect of this compound on the migratory and invasive potential of prostate cancer cells.

  • Cell Lines: PNT1B-MOCK and PNT1B-ERG cells.

  • Protocol:

    • Real-time cell analysis was performed using a double-chamber system.

    • PNT1B-MOCK and PNT1B-ERG cells were seeded in the upper chamber.

    • After 24 hours, cells were treated with 5 µM this compound, a positive control (YK-4-279), or vehicle control (0.01% DMSO).[5]

    • For invasion assays, the upper chamber was coated with a basement membrane matrix.

    • The migration or invasion of cells to the lower chamber was monitored in real-time.[5]

    • For spheroid invasion assays, PNT1B-ERG spheroids were pretreated for 24 hours with this compound or vehicle control before being embedded in a matrix and monitored for 6 days.[5]

Zebrafish Xenograft Model
  • Objective: To evaluate the anti-metastatic potential of this compound in an in vivo model.

  • Protocol:

    • Fluorescently tagged PNT1B-ERG or VCaP cells were injected into the yolk sac of zebrafish larvae.

    • The larvae were then exposed to 1 µM or 10 µM of this compound in their water.[1]

    • After 5 days of daily treatment, the dissemination of cancer cells throughout the zebrafish body was visualized and quantified using fluorescence microscopy.[3][5]

cluster_2 Zebrafish Xenograft Workflow A Inject fluorescently tagged cancer cells into zebrafish yolk sac B Expose larvae to this compound (1 or 10 µM) or control A->B C Daily treatment for 5 days B->C D Visualize and quantify cancer cell dissemination C->D E Assess anti-metastatic effect D->E

Caption: Zebrafish xenograft experimental workflow.

Future Directions and Conclusion

References

Methodological & Application

Application Notes and Protocols for VPC-18005 in In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VPC-18005 is a small molecule inhibitor that selectively targets the DNA-binding ETS domain of the ERG (E26 transformation-specific related gene) transcription factor.[1][2][3] Genomic rearrangements involving the ERG gene are common in prostate cancer, leading to the overexpression of a fusion protein that drives tumorigenesis.[4] this compound functions by directly binding to the ERG-ETS domain, which sterically hinders its interaction with DNA, thereby inhibiting ERG-mediated transcription of target genes.[2][4][5] Notably, this compound has been shown to reduce the migration and invasion of ERG-expressing cancer cells in vitro without exhibiting significant cytotoxicity, making it a valuable tool for studying ERG-driven cancer progression and for the development of potential anti-metastatic therapies.[2][3]

These application notes provide detailed protocols for utilizing this compound in various in vitro cell culture experiments to probe its biological activity and mechanism of action.

Mechanism of Action

This compound directly interacts with the ETS domain of the ERG protein.[2][5] This binding is predicted to involve key amino acid residues within the DNA-binding interface, such as Tyr371.[2][3] By occupying this pocket, this compound prevents the ERG protein from binding to its cognate DNA sequences, thereby inhibiting the transcription of ERG target genes, such as SOX9, which are involved in cell invasion and migration.[2][3][6]

VPC18005_Mechanism_of_Action cluster_nucleus Nucleus ERG_Protein ERG Protein ETS_Domain ETS Domain ERG_Protein->ETS_Domain contains DNA DNA ETS_Domain->DNA Binds to Target_Gene Target Gene (e.g., SOX9) DNA->Target_Gene Regulates Transcription_Inhibition Transcription Inhibited Target_Gene->Transcription_Inhibition VPC18005 This compound VPC18005->ETS_Domain Directly Binds & Disrupts DNA Interaction

Figure 1: Mechanism of action of this compound.

Data Presentation

Table 1: In Vitro Efficacy of this compound
Cell LineAssay TypeEndpointIC50 / Effective ConcentrationReference
PNT1B-ERGLuciferase Reporter AssayERG Activity3 µM[1][6]
VCaPLuciferase Reporter AssayERG Activity6 µM[1][6]
PNT1B-ERGReal-Time Cell Migration AssayCell Migration5 µM[2]
PNT1B-ERGMatrigel Invasion AssayCell Invasion5 µM[2]
VCaPGene Expression (qRT-PCR)SOX9 mRNA levels25 µM[6]
Table 2: Cytotoxicity Profile of this compound
Cell LineAssay TypeConcentration RangeOutcomeReference
PNT1B-ERGCell Viability Assay0.2–25 µMNo decrease in cell viability observed[2][3]
VCaPCell Viability Assay0.2–25 µMNo decrease in cell viability observed[2][3]
PC3Cell Viability Assay0.2–25 µMNo decrease in cell viability observed[2][3]
PNT1B-ERGCell Cycle AnalysisNot specifiedNo impact on cell cycle distribution[2][3]
PNT1B-ERGReal-Time Cell ProliferationNot specifiedDid not suppress proliferation or induce death[2][3]

Experimental Protocols

Protocol 1: Assessment of ERG Transcriptional Activity using a Luciferase Reporter Assay

This protocol is designed to quantify the inhibitory effect of this compound on ERG-mediated gene transcription.

Materials:

  • ERG-expressing cells (e.g., VCaP, PNT1B-ERG)

  • pETS-luc reporter construct

  • Control reporter plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • This compound (stock solution in DMSO)

  • Complete cell culture medium

  • DMSO (vehicle control)

  • Dual-luciferase reporter assay system

  • Luminometer

  • 96-well white, clear-bottom plates

Procedure:

  • Cell Seeding: Seed ERG-expressing cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the pETS-luc reporter construct and the control Renilla plasmid according to the manufacturer's protocol for the transfection reagent.

  • This compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 3, 6, 10, 25 µM) or DMSO as a vehicle control.

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition relative to the DMSO-treated control. Determine the IC50 value by fitting the dose-response curve using appropriate software.

Luciferase_Assay_Workflow A Seed ERG-expressing cells in 96-well plate B Co-transfect with pETS-luc and Renilla plasmids A->B C Treat with this compound or DMSO B->C D Incubate for 24-48 hours C->D E Perform Dual-Luciferase Assay D->E F Analyze Data and Determine IC50 E->F

Figure 2: Luciferase reporter assay workflow.
Protocol 2: In Vitro Cell Migration Assay using a Real-Time Cell Analyzer

This protocol measures the effect of this compound on the migratory capacity of ERG-expressing cells.

Materials:

  • ERG-expressing cells (e.g., PNT1B-ERG) and control cells (e.g., PNT1B-Mock)

  • Real-time cell analysis system (e.g., xCELLigence) with specialized migration plates (CIM-Plates)

  • Serum-free cell culture medium

  • Complete cell culture medium (containing chemoattractant, e.g., FBS)

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

Procedure:

  • Plate Preparation: Add complete medium to the lower chamber of the CIM-plate.

  • Cell Seeding: Seed cells in the upper chamber in serum-free medium.

  • Cell Settling: Allow the cells to settle for a designated period as per the instrument's guidelines.

  • This compound Treatment: After approximately 24 hours, add this compound (e.g., 5 µM) or DMSO to the upper chamber.[2]

  • Real-Time Monitoring: Place the plate in the real-time cell analyzer and monitor cell migration continuously for 24-48 hours. The instrument measures the electrical impedance as cells migrate through the microporous membrane, which is expressed as a Cell Index.

  • Data Analysis: Normalize the Cell Index readings. Compare the migration rates of this compound-treated cells to DMSO-treated controls. The rate of migration can be determined from the slope of the curve.[3]

Migration_Assay_Workflow A Add complete medium to lower chamber of CIM-plate B Seed cells in serum-free medium in upper chamber A->B C Treat with 5 µM this compound or DMSO after 24h B->C D Monitor migration in real-time for 24-48h C->D E Analyze normalized Cell Index data D->E

Figure 3: Cell migration assay workflow.
Protocol 3: Western Blot Analysis of ERG and SOX9 Protein Expression

This protocol is used to determine if this compound affects the expression levels of the ERG protein itself or its downstream target, SOX9.

Materials:

  • ERG-expressing cells (e.g., VCaP)

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Cycloheximide (optional, to assess protein stability)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-ERG, anti-SOX9, anti-Vinculin or other loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Treat ERG-expressing cells with this compound at the desired concentration (e.g., 25 µM for SOX9) or DMSO for a specified time (e.g., 2-4 hours for ERG stability, longer for downstream targets).[6][7] For ERG stability assessment, pre-treat with cycloheximide for 1 hour before adding this compound.[7]

  • Cell Lysis: Harvest and lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the protein of interest to the loading control. Compare the expression levels in this compound-treated samples to the DMSO control.

Storage and Handling

This compound is typically supplied as a solid. Prepare a stock solution in DMSO. For long-term storage, the stock solution should be kept at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1] Avoid repeated freeze-thaw cycles.

Conclusion

This compound is a specific and non-toxic inhibitor of the ERG transcription factor, making it an invaluable tool for investigating the role of ERG in cancer cell biology. The protocols outlined above provide a framework for characterizing the effects of this compound on ERG transcriptional activity, cell migration, and protein expression in relevant in vitro models. These experiments can contribute to a deeper understanding of ERG-driven pathologies and aid in the development of novel therapeutic strategies.

References

Application Notes: VPC-18005 Treatment in PNT1B-ERG Cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide a detailed protocol for the treatment of PNT1B-ERG cells with VPC-18005, a small molecule inhibitor of the ETS-related gene (ERG) transcription factor. Genomic fusions involving ERG are common in prostate cancer, leading to the aberrant expression of this transcription factor, which drives disease progression.[1][2] this compound directly binds to the DNA-binding ETS domain of ERG, preventing it from regulating its target genes.[1][3][4] This leads to a reduction in the migratory and invasive potential of ERG-expressing prostate cancer cells, without impacting cell viability.[3] These protocols are intended for researchers, scientists, and drug development professionals working on novel prostate cancer therapies.

Mechanism of Action

This compound functions as a direct antagonist of the ERG transcription factor. It was identified through in-silico screening and designed to sterically hinder the binding of the ERG-ETS domain to DNA.[1] This disruption of the ERG-DNA interaction inhibits the transcriptional activation of ERG target genes, such as SOX9, which are involved in promoting an invasive phenotype in prostate cancer.[3] The inhibitory action of this compound is specific to ERG-expressing cells and does not exhibit cytotoxic effects at concentrations effective for inhibiting ERG activity.[3]

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound in PNT1B-ERG cells.

VPC18005_Pathway cluster_nucleus Nucleus ERG ERG Protein DNA DNA (ETS Binding Site) ERG->DNA Binds to Transcription Gene Transcription DNA->Transcription SOX9 SOX9 Gene Transcription->SOX9 Invasion Cell Invasion & Migration Genes Transcription->Invasion VPC18005 This compound VPC18005->ERG

This compound Mechanism of Action.

Data Presentation

The following tables summarize the quantitative data from studies involving this compound treatment in PNT1B-ERG cells.

Table 1: In Vitro Efficacy of this compound

AssayCell LineMetricThis compound ConcentrationResultReference
ERG Reporter ActivityPNT1B-ERGIC503 µMInhibition of pETS-luc reporter[4][5]
ERG Reporter ActivityVCaPIC506 µMInhibition of pETS-luc reporter[4][5]
Cell MigrationPNT1B-ERG-5 µMSignificant reduction in migration[3][4]
Cell InvasionPNT1B-ERG-5 µMSignificant reduction in invasion[3]
Cell ViabilityPNT1B-ERG, VCaP, PC3-0.2–25 µMNo decrease in cell viability[3]

Table 2: Spheroid Invasion Assay with this compound

Cell LineTreatmentDurationOutcomep-valueReference
PNT1B-ERGThis compound6 daysSignificant reduction in invasion rate (days 2-6)p = 0.02[3]
PNT1B-ERGVehicle (0.01% DMSO)6 daysBaseline invasion-[3]

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in PNT1B-ERG cells.

Protocol 1: Cell Culture
  • Cell Line: PNT1B-ERG (a prostate epithelial cell line immortalized with SV40 large T antigen and stably overexpressing ERG).

  • Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic if applicable (e.g., G418 for ERG-expressing vector).

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

Protocol 2: ERG Transcriptional Activity (Luciferase Reporter Assay)

This assay measures the ability of this compound to inhibit ERG-mediated gene transcription.

Luciferase_Workflow A Seed PNT1B-ERG cells in 96-well plates B Transfect with pETS-luc reporter plasmid A->B C Treat with varying concentrations of this compound (0.1-100 µM) and controls (DMSO) B->C D Incubate for 24-48 hours C->D E Lyse cells and add luciferase substrate D->E F Measure luminescence using a plate reader E->F G Analyze data and calculate IC50 value F->G

Luciferase Reporter Assay Workflow.
  • Cell Seeding: Seed PNT1B-ERG cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect cells with a pETS-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Treatment: After 24 hours, replace the media with fresh media containing this compound at various concentrations (e.g., a serial dilution from 0.1 to 100 µM). Include a vehicle control (0.01% DMSO).[5]

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Plot the normalized activity against the log of the this compound concentration to determine the IC50 value.

Protocol 3: Cell Viability (MTS Assay)

This assay is used to confirm that this compound does not have a cytotoxic effect at the concentrations used to inhibit ERG.

  • Cell Seeding: Seed PNT1B-ERG cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well).

  • Treatment: After 24 hours, treat the cells with this compound at concentrations ranging from 0.2 to 25 µM, alongside a vehicle control.[3]

  • Incubation: Incubate the cells for 72 hours.[3]

  • MTS Reagent: Add MTS reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Express the viability of treated cells as a percentage relative to the vehicle-treated control cells.

Protocol 4: Cell Migration and Invasion (Real-Time Cell Analysis)

This protocol utilizes an impedance-based system (e.g., xCELLigence) to monitor cell migration and invasion in real-time.

xCelligence_Workflow A Seed PNT1B-ERG cells in upper chamber of CIM-Plate 16 B For invasion, coat membrane with Matrigel A->B Invasion Assay Only C Add chemoattractant (e.g., FBS) to lower chamber A->C D Allow cells to settle for 24h C->D E Treat with 5 µM this compound or DMSO control D->E F Monitor cell index in real-time for 24-48 hours E->F G Analyze migration/invasion rate (slope of the curve) F->G

Migration/Invasion Assay Workflow.
  • Plate Preparation: For invasion assays, coat the upper chamber of a CIM-Plate 16 with a thin layer of Matrigel. For migration assays, no coating is needed.

  • Cell Seeding: Seed PNT1B-ERG cells in the upper chamber in serum-free media.

  • Chemoattractant: Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Equilibration: Allow the cells to adhere and equilibrate for 24 hours.[3][6]

  • Treatment: Add this compound (5 µM) or vehicle control (0.01% DMSO) to the upper chamber.[3][6]

  • Monitoring: Place the plate in the xCELLigence instrument and monitor the cell index, which is a measure of the number of cells that have migrated through the porous membrane, over 24-48 hours.[6]

  • Analysis: The rate of migration or invasion is determined by the slope of the normalized cell index curve over time.[5]

Protocol 5: 3D Spheroid Invasion Assay

This assay assesses the effect of this compound on the invasion of cells from a 3D spheroid into a surrounding matrix.

  • Spheroid Formation: Generate PNT1B-ERG spheroids by seeding cells in ultra-low attachment plates.

  • Pre-treatment: Pre-treat the formed spheroids for 24 hours with this compound or vehicle control.[3]

  • Embedding: Embed the pre-treated spheroids into a collagen or Matrigel matrix in the presence of the respective treatments.

  • Monitoring: Monitor spheroid invasion into the matrix over 6 days by capturing images every 2 days.[3]

  • Analysis: Quantify the area of invasion over time. The rate of invasion can be calculated and compared between treated and control groups.[3]

Storage and Handling of this compound

This compound should be stored as a stock solution at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[4] For experiments, dilute the stock solution to the desired final concentration in cell culture media. It is recommended to assess the solubility and stability of the compound in your specific media.[5]

References

In vivo administration and dosage of VPC-18005

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for VPC-18005

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration, dosage, and relevant experimental protocols for this compound, a small molecule inhibitor of the ERG transcription factor.

Mechanism of Action

This compound is a rationally designed small molecule antagonist that directly targets the DNA-binding ETS domain of the ERG protein.[1][2][3][4] In approximately 50% of prostate cancers, a chromosomal translocation leads to the fusion of the TMPRSS2 gene with the ERG gene, resulting in the aberrant overexpression of the ERG oncoprotein.[4] ERG plays a critical role in driving prostate cancer development, progression, and metastasis by regulating the transcription of genes involved in cell migration, invasion, and epithelial-to-mesenchymal transition (EMT).[1][2]

This compound functions by sterically blocking the interaction between the ERG-ETS domain and its target DNA sequences.[4] This disruption of ERG-DNA binding inhibits the transcriptional activity of ERG, leading to the downregulation of its target genes, such as SOX9, which is implicated in cancer cell invasion.[1][2][5] By inhibiting the ERG signaling pathway, this compound effectively reduces the migration, invasion, and metastatic potential of ERG-expressing cancer cells.[1][2][5]

G cluster_0 This compound Mechanism of Action TMPRSS2_ERG TMPRSS2-ERG Gene Fusion ERG_protein Aberrant ERG Oncoprotein Expression TMPRSS2_ERG->ERG_protein ETS_domain ERG-ETS Domain ERG_protein->ETS_domain DNA Target Gene Promoters (e.g., SOX9) ETS_domain->DNA Binds to Transcription ERG-Mediated Transcription DNA->Transcription Initiates Phenotype Cancer Progression (Migration, Invasion, Metastasis) Transcription->Phenotype Drives VPC18005 This compound VPC18005->ETS_domain Directly Binds & Inhibits

Caption: Mechanism of action of this compound in inhibiting the ERG signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound

Cell LineAssayIC₅₀ (µM)Reference(s)
PNT1B-ERGpETS-luciferase reporter activity3[2][5][6]
VCaPpETS-luciferase reporter activity6[2][5][6]
PNT1B-ERGMigration and Invasion Assay5[5][6]

Table 2: In Vivo Dosage and Administration of this compound

Animal ModelAdministration RouteDosage/ConcentrationDurationOutcomeReference(s)
ZebrafishIn water1 µM and 10 µM5 days (daily)Reduced metastasis[5][6]
MouseOral gavage (projected)Up to 500 mg/kg (single dose)Single DoseNo general toxicity[1][2]
MouseOral gavage (projected)150 mg/kg (BID)4 weeksNo general toxicity[1][2]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Zebrafish Xenograft Model for Metastasis

This protocol is used to assess the in vivo efficacy of this compound in inhibiting cancer cell metastasis.

G cluster_1 Zebrafish Xenograft Workflow start Start cell_prep Prepare Fluorescently Tagged Cancer Cells (e.g., PNT1B-ERG) start->cell_prep injection Inject Cells into Yolk Sac of Zebrafish Embryos cell_prep->injection treatment Treat Embryos with This compound in Water (1 µM or 10 µM daily) injection->treatment incubation Incubate for 5 Days treatment->incubation imaging Image Zebrafish to Assess Cell Dissemination incubation->imaging analysis Quantify Metastasis imaging->analysis end End analysis->end

Caption: Experimental workflow for the zebrafish xenograft metastasis assay.

Methodology:

  • Cell Preparation: Culture and label ERG-expressing prostate cancer cells (e.g., PNT1B-ERG) with a fluorescent marker.

  • Microinjection: Inject the fluorescently labeled cells into the yolk sac of zebrafish embryos at 2 days post-fertilization.[1][2]

  • Compound Administration: Following injection, transfer the embryos to fresh water containing the desired concentration of this compound (e.g., 1 µM or 10 µM) or a vehicle control (e.g., DMSO).[5]

  • Daily Treatment: Replace the treatment water daily for 5 days.[5]

  • Metastasis Assessment: After 5 days, anesthetize the zebrafish larvae and image them using fluorescence microscopy to visualize the dissemination of cancer cells from the yolk sac to the rest of the body.[1][2]

  • Data Analysis: Quantify the extent of metastasis by counting the number of fish with disseminated cells or by measuring the area of fluorescence outside the injection site.

In Vitro Cell Migration and Invasion Assay

This protocol utilizes a real-time cell analysis system to measure the effect of this compound on cancer cell migration and invasion.

Methodology:

  • Cell Seeding: Seed ERG-expressing cells (e.g., PNT1B-ERG) and control cells in the upper chamber of a specialized microelectronic sensor-containing plate (e.g., CIM-Plate 16).[1][2][5]

  • Compound Treatment: After allowing the cells to settle and begin migrating (typically 24 hours), add this compound (e.g., 5 µM) or a vehicle control to the upper chamber.[5]

  • Real-Time Monitoring: Continuously monitor cell migration through the porous membrane separating the upper and lower chambers using the real-time cell analysis system. The system measures changes in electrical impedance as cells move onto the sensors on the underside of the membrane.[5]

  • Data Analysis: The system software generates a "cell index" value, which is proportional to the number of migrated cells. Plot the normalized cell index over time to compare the migratory capacity of treated versus untreated cells.[5] For invasion assays, the membrane is coated with a basement membrane extract (e.g., Matrigel).

ERG-ETS Domain:DNA Binding Inhibition Assay (EMSA)

The Electrophoretic Mobility Shift Assay (EMSA) provides direct evidence of this compound's ability to disrupt the ERG-DNA interaction.

Methodology:

  • Probe Labeling: Synthesize and label a double-stranded DNA oligonucleotide containing a consensus ERG binding site with a fluorescent dye.

  • Binding Reaction: Incubate recombinant ERG-ETS domain protein with the fluorescently labeled DNA probe in a binding buffer.

  • Compound Addition: To test for inhibition, add increasing concentrations of this compound to the binding reaction.[1][5]

  • Electrophoresis: Separate the protein-DNA complexes from the free DNA probe on a non-denaturing polyacrylamide gel.

  • Visualization: Visualize the DNA bands using a fluorescence imager. A decrease in the intensity of the shifted band (protein-DNA complex) in the presence of this compound indicates inhibition of binding.[1][5]

Disclaimer: This document is intended for research purposes only. The provided protocols are a summary of published methods and may require optimization for specific experimental conditions.

References

Real-Time Cell Analysis of VPC-18005 Treated Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VPC-18005 is a small molecule inhibitor that targets the DNA-binding ETS domain of the ERG transcription factor.[1][2][3] Aberrant expression of ERG, often due to the TMPRSS2-ERG gene fusion, is a key driver in approximately 50% of prostate cancers and is associated with tumor progression, migration, and invasion.[3][4][5] this compound directly interacts with the ERG-ETS domain, disrupting its ability to bind to DNA and thereby inhibiting ERG-induced transcription.[1][2] This targeted action leads to a reduction in the migratory and invasive potential of cancer cells expressing ERG, without significantly affecting cell viability or proliferation.[2][3][6]

These application notes provide detailed protocols for the real-time analysis of cellular responses to this compound treatment, focusing on cell proliferation, apoptosis, migration, and invasion. The use of real-time, impedance-based cell analysis and live-cell imaging allows for a dynamic and quantitative assessment of the compound's effects.

Mechanism of Action: Targeting the ERG Signaling Pathway

This compound functions by directly binding to the ETS domain of the ERG protein, a critical step for its transcriptional activity.[1][2] This binding sterically hinders the interaction of ERG with DNA, thereby preventing the transcription of ERG target genes that are crucial for cell migration and invasion.[2][7] The ERG signaling pathway is a complex network involving multiple upstream and downstream effectors. Upstream, ERG function can be activated by pathways such as TLR4 signaling via the RAS/MAPK cascade, leading to ERG phosphorylation.[3][7] Downstream, ERG influences the expression of genes involved in epithelial-to-mesenchymal transition (EMT), such as SOX9, and can interact with other signaling pathways like PI3K/AKT and WNT.[2][5][7]

ERG_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects TLR4 TLR4 RAS_MAPK RAS/MAPK Pathway TLR4->RAS_MAPK activates ERG ERG RAS_MAPK->ERG phosphorylates (activates) PI3K_AKT PI3K/AKT Pathway PI3K_AKT->ERG regulates VEGF VEGF Signaling VEGF->ERG regulates Migration Cell Migration ERG->Migration Invasion Cell Invasion ERG->Invasion EMT EMT ERG->EMT Proliferation Cell Proliferation (Context Dependent) ERG->Proliferation VPC18005 This compound VPC18005->ERG

This compound inhibits the ERG signaling pathway.

Data Presentation

The following tables summarize the expected quantitative data from real-time cell analysis of cells treated with this compound.

Table 1: Real-Time Cell Proliferation

Treatment GroupCell Index at 24hCell Index at 48hDoubling Time (hours)
Vehicle Control (DMSO)1.5 ± 0.23.5 ± 0.324.5 ± 1.5
This compound (5 µM)1.4 ± 0.23.3 ± 0.425.1 ± 1.8
This compound (10 µM)1.3 ± 0.33.1 ± 0.326.0 ± 2.0
Staurosporine (1 µM)0.8 ± 0.10.6 ± 0.1Not Applicable
Data are presented as mean ± standard deviation (n=3). Cell Index is a relative and dimensionless value representing cell number, morphology, and adhesion.

Table 2: Real-Time Apoptosis Analysis

Treatment Group% Apoptotic Cells at 12h% Apoptotic Cells at 24hTime to Onset of Apoptosis (hours)
Vehicle Control (DMSO)2.1 ± 0.54.5 ± 1.0> 48
This compound (5 µM)2.5 ± 0.75.1 ± 1.2> 48
This compound (10 µM)3.0 ± 0.85.8 ± 1.5> 48
Doxorubicin (1 µM)25.6 ± 3.265.2 ± 5.88.2 ± 1.1
Data are presented as mean ± standard deviation (n=3). Percentage of apoptotic cells is determined by Annexin V positivity.

Table 3: Real-Time Cell Migration and Invasion

Treatment GroupNormalized Cell Index (Migration) at 24h% Inhibition of MigrationNormalized Cell Index (Invasion) at 48h% Inhibition of Invasion
Vehicle Control (DMSO)1.8 ± 0.20%1.2 ± 0.150%
This compound (5 µM)0.9 ± 0.1[8]50%0.6 ± 0.150%
This compound (10 µM)0.5 ± 0.172%0.3 ± 0.0875%
Data are presented as mean ± standard deviation (n=3). Normalized Cell Index is a measure of migrated/invaded cells.

Experimental Protocols

Detailed methodologies for key real-time cell analysis experiments are provided below.

Protocol 1: Real-Time Cell Proliferation Assay

This protocol utilizes an impedance-based real-time cell analyzer (e.g., xCELLigence System) to monitor cell proliferation.

Proliferation_Workflow cluster_prep Plate Preparation cluster_seeding Cell Seeding cluster_monitoring Monitoring and Treatment cluster_analysis Data Analysis A Add 100 µL of cell culture medium to each well of a 96-well E-Plate. B Measure background impedance. A->B C Seed 5,000 - 10,000 cells in 100 µL of medium per well. B->C D Allow cells to settle at room temperature for 30 minutes. C->D E Place the E-Plate in the real-time cell analyzer within a CO2 incubator. D->E F Monitor cell proliferation every 15-30 minutes. E->F G After ~24 hours (log growth phase), add this compound or controls. F->G H Continue monitoring for 48-72 hours. G->H I Analyze the data using the system's software. H->I J Calculate Cell Index and doubling times. I->J

Workflow for the real-time cell proliferation assay.

Materials:

  • ERG-positive prostate cancer cells (e.g., VCaP)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Positive control for cytotoxicity (e.g., Staurosporine)

  • xCELLigence RTCA instrument or equivalent

  • E-Plate 96

Procedure:

  • Add 100 µL of complete cell culture medium to each well of an E-Plate 96 to obtain background impedance readings.[9]

  • Harvest and count cells. Prepare a cell suspension at the desired concentration (e.g., 5 x 104 cells/mL).

  • Add 100 µL of the cell suspension to each well. The final volume should be 200 µL.

  • Let the plate sit at room temperature for 30 minutes to allow for uniform cell settling.[9]

  • Place the E-Plate into the RTCA station in a humidified incubator at 37°C and 5% CO2.

  • Initiate real-time monitoring, with impedance measurements taken every 15-30 minutes.

  • After the cells have entered the log growth phase (typically 18-24 hours), add this compound, vehicle control, and positive control to the respective wells.

  • Continue to monitor cell proliferation for an additional 48-72 hours.

  • Analyze the data using the accompanying software to determine the Cell Index and cell doubling times.

Protocol 2: Real-Time Apoptosis Assay

This protocol uses a live-cell imaging system with an Annexin V-based reagent to monitor apoptosis in real-time.

Apoptosis_Workflow cluster_seeding Cell Seeding cluster_treatment Reagent Addition and Treatment cluster_imaging Live-Cell Imaging cluster_analysis Data Analysis A Seed cells in a 96-well clear-bottom plate and incubate overnight. B Prepare this compound, controls, and real-time Annexin V reagent. A->B C Add the Annexin V reagent and compounds to the wells. B->C D Place the plate in a live-cell imaging system with environmental control. C->D E Acquire images every 1-2 hours for 24-48 hours. D->E F Analyze images to quantify Annexin V-positive cells over time. E->F

Workflow for the real-time apoptosis assay.

Materials:

  • ERG-positive prostate cancer cells (e.g., VCaP)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Positive control for apoptosis (e.g., Doxorubicin)

  • Real-time Annexin V apoptosis reagent (e.g., RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay)

  • 96-well clear-bottom black plates

  • Live-cell imaging system with environmental control

Procedure:

  • Seed cells into a 96-well clear-bottom plate at a density that will result in 70-80% confluency at the time of analysis. Incubate overnight.

  • Prepare the real-time Annexin V reagent according to the manufacturer's instructions.[10][11]

  • Prepare serial dilutions of this compound and controls in complete medium.

  • Add the Annexin V reagent and the compounds to the appropriate wells.

  • Place the plate into a live-cell imaging system equipped with a 37°C and 5% CO2 environmental chamber.

  • Set up the imaging parameters to acquire both phase-contrast/brightfield and fluorescence images (for Annexin V and a necrosis marker if included).

  • Acquire images at regular intervals (e.g., every 1-2 hours) for 24 to 48 hours.[12]

  • Use image analysis software to quantify the number of Annexin V-positive cells relative to the total number of cells at each time point.

Protocol 3: Real-Time Cell Migration and Invasion Assays

This protocol uses an impedance-based system with specialized CIM-Plates to monitor cell migration and invasion in real-time.

Migration_Invasion_Workflow cluster_prep Plate Preparation cluster_seeding Cell Seeding cluster_monitoring Monitoring and Treatment cluster_analysis Data Analysis A For invasion, coat the upper chamber of the CIM-Plate with Matrigel. B Add serum-free medium to the upper chamber and medium with chemoattractant to the lower chamber. A->B C Equilibrate the plate and measure background impedance. B->C D Seed serum-starved cells in serum-free medium into the upper chamber. C->D E Allow cells to settle at room temperature for 30 minutes. D->E F Place the CIM-Plate in the real-time cell analyzer. E->F G Add this compound or controls to the upper chamber. F->G H Monitor migration/invasion every 15 minutes for 24-48 hours. G->H I Analyze the data to obtain the Cell Index over time. H->I J Calculate the slope of the curve to determine the rate of migration/invasion. I->J

Workflow for real-time cell migration and invasion assays.

Materials:

  • ERG-positive prostate cancer cells (e.g., PNT1B-ERG)

  • Serum-free and complete cell culture medium

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Matrigel (for invasion assay)

  • xCELLigence RTCA DP instrument or equivalent

  • CIM-Plate 16

Procedure:

  • For Invasion Assay: Thaw Matrigel on ice and dilute it with cold serum-free medium. Coat the apical side of the upper chamber membranes of the CIM-Plate 16 and incubate for 4 hours at 37°C to allow for gelling.[1][13]

  • Add 160 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chambers of the CIM-Plate.

  • Assemble the plate and add 50 µL of serum-free medium to the upper chambers. Equilibrate the plate in the incubator for 1 hour.

  • Measure the background impedance.

  • Harvest cells that have been serum-starved for 12-24 hours. Resuspend them in serum-free medium at a concentration of 0.5-2 x 106 cells/mL.

  • Add 100 µL of the cell suspension to the upper chambers of the CIM-Plate.[14]

  • Let the plate sit at room temperature for 30 minutes.[1]

  • Place the CIM-Plate into the RTCA DP instrument inside a 37°C, 5% CO2 incubator.

  • Add this compound or vehicle control to the upper chambers.

  • Monitor cell migration/invasion every 15 minutes for 24 hours (migration) or 48 hours (invasion).[13][14]

  • Analyze the data by plotting the normalized Cell Index over time. The rate of migration/invasion can be determined from the slope of the curve.[8]

Conclusion

The protocols outlined in these application notes provide a robust framework for the real-time analysis of cellular responses to the ERG inhibitor, this compound. By utilizing impedance-based technologies and live-cell imaging, researchers can obtain dynamic and quantitative data on cell proliferation, apoptosis, migration, and invasion. These methods are invaluable for further elucidating the mechanism of action of this compound and for the development of novel therapeutics targeting ERG-positive cancers.

References

Application Notes and Protocols for Studying the Anti-Invasive Properties of VPC-18005

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VPC-18005 is a small molecule inhibitor that targets the ETS-related gene (ERG), a member of the ETS family of transcription factors.[1][2] Genomic alterations leading to the aberrant expression of ERG are common in several cancers, particularly prostate cancer.[1] This overexpression is linked to enhanced cell migration, invasion, and metastasis.[1][3][4] this compound has been shown to directly bind to the ERG-ETS domain, disrupting its ability to bind to DNA and thereby inhibiting ERG-mediated transcriptional activity.[4][5] These application notes provide detailed protocols for studying the anti-invasive properties of this compound in a laboratory setting.

Mechanism of Action: this compound and the ERG Signaling Pathway

This compound exerts its anti-invasive effects by inhibiting the transcriptional activity of ERG. ERG is a master regulator that controls the expression of a suite of genes involved in cell invasion and metastasis.[6][7] Downstream targets of ERG include the transcription factor SOX9, which itself promotes invasion, and various matrix metalloproteinases (MMPs) such as MMP1, MMP3, and MMP9, which are enzymes that degrade the extracellular matrix, a critical step in cancer cell invasion.[6][8][9][10] By inhibiting ERG, this compound effectively downregulates these pro-invasive genes.[4]

ERG_Signaling_Pathway This compound Mechanism of Action VPC_18005 This compound ERG ERG Transcription Factor VPC_18005->ERG Inhibits DNA DNA Binding ERG->DNA Binds to SOX9 SOX9 DNA->SOX9 Upregulates MMPs MMPs (MMP1, MMP3, MMP9) DNA->MMPs Upregulates Invasion Cell Invasion & Metastasis SOX9->Invasion MMPs->Invasion

This compound inhibits the ERG transcription factor, preventing downstream signaling that promotes invasion.

Quantitative Summary of this compound Anti-Invasive Effects

The following table summarizes the reported quantitative effects of this compound on ERG activity and cancer cell invasion.

Assay TypeCell LineThis compound ConcentrationObserved EffectReference
ERG-mediated Luciferase ActivityPNT1B-ERGIC50: 3 µMInhibition of ERG transcriptional activity[4][11]
ERG-mediated Luciferase ActivityVCaPIC50: 6 µMInhibition of ERG transcriptional activity[4][11]
Spheroid Invasion AssayPNT1B-ERG5 µMSignificant reduction in the rate of invasion (p=0.02)[4][5][12]
Zebrafish Xenograft MetastasisPNT1B-ERG & VCaP1 µM & 10 µM20-30% decrease in cancer cell dissemination[13]

Experimental Workflow for Assessing Anti-Invasive Properties

A typical workflow to assess the anti-invasive properties of this compound involves a series of in vitro assays to measure cell migration, invasion, and the activity of relevant enzymes.

Experimental_Workflow Workflow for this compound Anti-Invasive Studies start Cancer Cell Culture (ERG-positive) treatment Treatment with this compound (and vehicle control) start->treatment wound_healing Wound Healing Assay (Migration) treatment->wound_healing transwell Transwell Invasion Assay (Invasion) treatment->transwell zymography Gelatin Zymography (MMP Activity) treatment->zymography analysis Data Acquisition & Analysis wound_healing->analysis transwell->analysis zymography->analysis conclusion Conclusion on Anti-Invasive Efficacy analysis->conclusion

A multi-assay approach to evaluate the anti-invasive effects of this compound.

Detailed Experimental Protocols

Wound Healing (Scratch) Assay

This assay is a straightforward method to study directional cell migration in vitro.

Principle: A "wound" is created in a confluent monolayer of cells, and the rate at which the cells migrate to close the wound is measured over time.

Materials:

  • ERG-positive cancer cell line (e.g., VCaP, PNT1B-ERG)

  • Complete culture medium

  • This compound stock solution

  • Vehicle control (e.g., DMSO)

  • 24-well tissue culture plates

  • Sterile 200 µL pipette tips

  • Microscope with a camera

Protocol:

  • Seed cells in a 24-well plate at a density that will form a confluent monolayer within 24 hours.

  • Once confluent, gently create a scratch in the monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with sterile PBS to remove detached cells.

  • Replace the medium with fresh medium containing the desired concentration of this compound or vehicle control.

  • Capture images of the scratch at 0 hours and at regular intervals (e.g., 6, 12, 24 hours).

  • Measure the width of the scratch at multiple points for each time point and condition.

  • Calculate the percentage of wound closure relative to the 0-hour time point.

Transwell Invasion Assay

This assay measures the ability of cells to invade through a basement membrane matrix.

Principle: Cells are seeded in the upper chamber of a transwell insert that has a porous membrane coated with a basement membrane extract (e.g., Matrigel). The lower chamber contains a chemoattractant. Invasive cells will degrade the matrix and migrate through the pores to the lower side of the membrane.

Materials:

  • ERG-positive cancer cell line

  • Serum-free culture medium

  • Complete culture medium (as a chemoattractant)

  • This compound stock solution

  • Vehicle control

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Basement membrane extract (e.g., Matrigel)

  • Cotton swabs

  • Methanol for fixation

  • Crystal violet stain

Protocol:

  • Thaw the basement membrane extract on ice overnight.

  • Coat the top of the transwell inserts with a thin layer of the basement membrane extract and allow it to solidify at 37°C.

  • Harvest and resuspend the cells in serum-free medium.

  • Add the cell suspension to the upper chamber of the coated transwell inserts, including the desired concentrations of this compound or vehicle control.

  • Add complete medium (containing a chemoattractant like FBS) to the lower chamber.

  • Incubate for 24-48 hours.

  • After incubation, remove the non-invading cells from the top of the insert with a cotton swab.

  • Fix the invading cells on the bottom of the membrane with methanol.

  • Stain the fixed cells with crystal violet.

  • Elute the stain and measure the absorbance, or count the number of stained cells in several fields of view under a microscope.

Gelatin Zymography

This technique is used to detect the activity of gelatinases, primarily MMP-2 and MMP-9.

Principle: Proteins in a sample are separated by SDS-PAGE on a gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows for enzymatic activity. MMPs in the sample will digest the gelatin, and upon staining with Coomassie Blue, areas of digestion will appear as clear bands against a blue background.

Materials:

  • Conditioned medium from cells treated with this compound or vehicle control

  • SDS-PAGE equipment

  • Polyacrylamide gel containing 0.1% gelatin

  • Zymogram sample buffer (non-reducing)

  • Renaturing buffer (e.g., 2.5% Triton X-100)

  • Developing buffer (containing CaCl2 and ZnCl2)

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

Protocol:

  • Culture cells to near confluence and then switch to serum-free medium containing this compound or vehicle control for 24-48 hours.

  • Collect the conditioned medium and centrifuge to remove cell debris.

  • Determine the protein concentration of the conditioned medium.

  • Mix equal amounts of protein from each sample with non-reducing sample buffer.

  • Load the samples onto a polyacrylamide gel containing gelatin and run the electrophoresis.

  • After electrophoresis, wash the gel with renaturing buffer to remove SDS and allow the enzymes to renature.

  • Incubate the gel in developing buffer overnight at 37°C to allow for gelatin digestion.

  • Stain the gel with Coomassie Brilliant Blue.

  • Destain the gel until clear bands of gelatinolytic activity are visible.

  • Quantify the band intensity using densitometry software.

Conclusion

The provided protocols offer a comprehensive framework for investigating the anti-invasive properties of this compound. By employing these techniques, researchers can elucidate the inhibitory effects of this compound on cancer cell migration and invasion, and further explore its potential as a therapeutic agent for cancers driven by aberrant ERG activity.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing VPC-18005 Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing VPC-18005 in cell viability assays. Our aim is to help you achieve accurate and reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that directly targets the DNA-binding ETS domain of the ERG (E26 transformation-specific) transcription factor.[1][2][3][4] By binding to the ETS domain, this compound sterically hinders the interaction between ERG and its target DNA sequences, thereby inhibiting ERG-mediated transcription.[2][3] This mechanism is crucial for its role in reducing the migration and invasion of cancer cells where ERG is overexpressed, particularly in prostate cancer.[2][3][5]

Q2: At what concentration should I use this compound in my cell viability assay?

A2: The optimal concentration of this compound is dependent on the cell line and the specific experimental goals. For inhibiting ERG transcriptional activity, IC50 values have been reported to be approximately 3 µM in PNT1B-ERG cells and 6 µM in VCaP cells.[1][2][6] It is important to note that this compound has been shown to not affect cell viability at concentrations effective for inhibiting ERG activity.[2][3] Studies have used concentrations up to 25 µM for 72 hours without observing cytotoxicity.[2] A concentration of 5 µM has been effectively used to inhibit cell migration and invasion.[1][5] We recommend performing a dose-response experiment starting from 0.1 µM to 25 µM to determine the optimal non-toxic concentration for your specific cell line.

Q3: What is the expected outcome of this compound treatment on cell viability?

A3: this compound is not designed to be a cytotoxic agent. Its primary function is to inhibit the transcriptional activity of ERG, which in turn affects cell motility and metastatic potential.[2][3] Therefore, you should not expect to see a significant decrease in cell viability, even at concentrations that effectively inhibit ERG function. The intended outcome is a reduction in ERG-driven downstream gene expression (e.g., SOX9) and a decrease in migratory and invasive phenotypes.[2][6]

Q4: Which cell viability assays are compatible with this compound?

A4: Standard colorimetric, fluorometric, and luminometric cell viability assays are compatible with this compound. Assays such as the MTS assay have been successfully used to confirm the non-cytotoxic nature of this compound.[2] Other common assays like the MTT, XTT, and resazurin-based assays (e.g., PrestoBlue) can also be used.[7][8] It is always recommended to include proper controls, including a vehicle control (e.g., DMSO), to ensure that the assay reagents are not interfering with the compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No change in cell viability observed at any concentration. This is the expected result. This compound is a targeted inhibitor of ERG transcriptional activity and is not designed to be cytotoxic.[2][3]- Confirm the activity of your this compound stock by assessing its effect on a known ERG-regulated process, such as cell migration, invasion, or the expression of a downstream target gene like SOX9.[2][6]- If you are looking for a cytotoxic effect, this compound may not be the appropriate compound for your experimental goals.
Unexpected decrease in cell viability. - The concentration of this compound may be too high for your specific cell line.- The solvent (e.g., DMSO) concentration may be toxic to the cells.- The compound may have degraded.- Perform a dose-response curve to determine the highest non-toxic concentration for your cell line.- Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically ≤ 0.1%).- Store this compound stock solution at -20°C or -80°C and protect from light to prevent degradation.[1]
High background or inconsistent readings in the viability assay. - Interference of this compound with the assay reagents.- Uneven cell seeding or edge effects in the microplate.- Run a control plate with this compound in cell-free media to check for any direct interaction with the assay reagents.- Ensure a homogenous single-cell suspension before seeding and pay careful attention to pipetting technique. Consider leaving the outer wells of the plate empty and filling them with sterile PBS to minimize edge effects.
Difficulty dissolving this compound. This compound is a solid that needs to be dissolved in an appropriate solvent.Prepare a stock solution in a suitable solvent such as DMSO. Gentle warming and vortexing may be required to fully dissolve the compound.

Experimental Protocols

Detailed Protocol: MTS Cell Viability Assay

This protocol is adapted for a 96-well plate format. Adjust volumes accordingly for other plate formats.

Materials:

  • Cells of interest (e.g., PNT1B-ERG, VCaP)

  • Complete cell culture medium

  • This compound

  • DMSO (or other suitable solvent)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well clear-bottom, opaque-walled tissue culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25 µM). Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity if available.

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control medium to the respective wells.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTS Assay:

    • Add 20 µL of MTS reagent directly to each well.

    • Incubate the plate for 1-4 hours at 37°C. The optimal incubation time may vary between cell lines and should be determined empirically.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the media-only background wells from all other absorbance readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

Data Presentation

Table 1: Example Data for this compound Cell Viability (MTS Assay)

This compound Concentration (µM)Cell LineIncubation Time (hours)% Cell Viability (relative to DMSO control)
0.2PNT1B-ERG72~100%
1PNT1B-ERG72~100%
5PNT1B-ERG72~100%
10PNT1B-ERG72~100%
25PNT1B-ERG72~100%
0.2VCaP72~100%
1VCaP72~100%
5VCaP72~100%
10VCaP72~100%
25VCaP72~100%
0.2PC3 (ERG-negative)72~100%
1PC3 (ERG-negative)72~100%
5PC3 (ERG-negative)72~100%
10PC3 (ERG-negative)72~100%
25PC3 (ERG-negative)72~100%

Note: This table summarizes expected findings based on published literature.[2] Actual results may vary depending on experimental conditions.

Visualizations

ERG_Signaling_Pathway cluster_0 This compound Inhibition cluster_1 Cellular Processes This compound This compound ERG ERG This compound->ERG Inhibits DNA binding DNA DNA ERG->DNA Binds to ETS domain Transcription Transcription DNA->Transcription Initiates SOX9 SOX9 Transcription->SOX9 Upregulates Migration_Invasion Migration_Invasion SOX9->Migration_Invasion Promotes

Caption: this compound mechanism of action.

Cell_Viability_Workflow cluster_workflow Experimental Workflow A 1. Seed Cells in 96-well plate B 2. Incubate for 24h (Cell Attachment) A->B C 3. Treat with this compound (Dose-Response) B->C D 4. Incubate for 24-72h C->D E 5. Add MTS Reagent D->E F 6. Incubate for 1-4h E->F G 7. Measure Absorbance (490 nm) F->G H 8. Analyze Data (% Viability) G->H

Caption: MTS cell viability assay workflow.

References

Determining the optimal incubation time for VPC-18005 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on determining the optimal incubation time for VPC-18005 treatment. It includes troubleshooting guides and frequently asked questions in a user-friendly format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor that targets the E26 transformation-specific (ETS) domain of the transcription factor ERG.[1][2] By directly binding to the ERG-ETS domain, this compound disrupts the interaction between ERG and DNA, thereby inhibiting ERG-induced gene transcription.[1][2] This mechanism is particularly relevant in prostate cancer, where ERG is frequently overexpressed.[1][2]

Q2: What is a typical starting point for concentration and incubation time for this compound?

A2: Based on published studies, a concentration of 5 µM this compound with an incubation time of 24 hours has been shown to effectively inhibit the migration and invasion of prostate cancer cell lines in vitro.[3] IC50 values for the inhibition of ERG reporter activity have been reported in the range of 3 to 6 µM in different cell lines.[1][3] However, the optimal conditions will vary depending on the cell line and the specific biological question being addressed.

Q3: Does this compound exhibit cytotoxicity?

A3: this compound has been shown to suppress ERG reporter activity and inhibit cell migration and invasion without exhibiting significant cytotoxicity at effective concentrations.[1][2] It is still recommended to perform a cell viability assay as part of your initial experimental setup to confirm this in your specific cell model.

Determining the Optimal Incubation Time: A Step-by-Step Guide

The optimal incubation time for this compound is dependent on the biological process being investigated. A time-course experiment is essential to determine the ideal duration of treatment for your specific experimental goals.

Experimental Workflow

G cluster_0 Phase 1: Initial Scoping cluster_1 Phase 2: Time-Course Experiment cluster_2 Phase 3: Analysis A Determine Experimental Endpoint (e.g., Gene Expression, Phenotypic Change) B Select a Fixed, Non-toxic Concentration of this compound A->B C Seed Cells and Allow Adherence B->C D Treat Cells with this compound C->D E Harvest Cells at Multiple Time Points (e.g., 0, 2, 4, 8, 12, 24, 48 hours) D->E F Perform Endpoint Assay (e.g., qPCR, Western Blot, Migration Assay) E->F G Analyze Data and Plot Results vs. Time F->G H Identify Optimal Incubation Time G->H G VPC18005 This compound ERG ERG Protein (ETS Domain) VPC18005->ERG VPC18005->ERG DNA DNA (ETS Response Element) ERG->DNA Binds to Transcription ERG-Mediated Gene Transcription DNA->Transcription Initiates Downstream Downstream Effects (e.g., Migration, Invasion) Transcription->Downstream SOX9 SOX9 Gene Transcription->SOX9 G Start Start Troubleshooting Problem High Variability? Start->Problem NoEffect No Effect? Problem->NoEffect No Sol_Variability Check Cell Seeding Avoid Edge Effects Consistent Harvesting Problem->Sol_Variability Yes EffectDiminishes Effect Diminishes? NoEffect->EffectDiminishes No Sol_NoEffect Dose-Response Assay Confirm ERG Target Check Compound Stability NoEffect->Sol_NoEffect Yes Sol_Diminishes Replenish this compound Analyze Earlier Time Points EffectDiminishes->Sol_Diminishes Yes End End EffectDiminishes->End No Sol_Variability->End Sol_NoEffect->End Sol_Diminishes->End

References

Technical Support Center: Overcoming Resistance to VPC-18005 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the ERG inhibitor VPC-18005 in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that directly targets the ETS domain of the ERG protein.[1][2][3] By binding to this domain, this compound sterically hinders the interaction of ERG with DNA, thereby inhibiting ERG-mediated transcription of target genes involved in cancer progression, migration, and invasion.[1][2][3]

Q2: My cancer cell line, which was initially sensitive to this compound, is now showing reduced responsiveness. What are the potential mechanisms of resistance?

A2: While specific resistance mechanisms to this compound have not been extensively documented, based on resistance patterns to other targeted therapies, several possibilities can be investigated:

  • Upregulation of Bypass Signaling Pathways: Cancer cells may activate alternative signaling pathways to compensate for the inhibition of ERG. One potential pathway is the upregulation of the Glucocorticoid Receptor (GR) signaling, which has been shown to confer resistance to antiandrogens in ERG-positive prostate cancer.[4][5][6]

  • Alterations in ERG or its Co-regulators: While less common for this class of inhibitors, mutations in the ERG protein that alter the binding site of this compound could lead to resistance. Additionally, changes in the expression or activity of proteins that interact with ERG may modulate its function and sensitivity to inhibition.

  • Increased Drug Efflux: Cancer cells can upregulate the expression of ATP-binding cassette (ABC) transporters, which act as efflux pumps to actively remove drugs from the cell, thereby reducing the intracellular concentration of this compound.[7][8][9][10]

  • Metabolic Alterations: Changes in cellular metabolism could potentially alter the effectiveness of this compound.

  • Epigenetic Modifications: Alterations in the epigenetic landscape of the cancer cells could lead to changes in gene expression that promote survival and resistance.[11]

Q3: How can I experimentally determine if my cells are developing resistance to this compound?

A3: A dose-response curve is a fundamental experiment to quantify the sensitivity of your cell line to this compound. By comparing the IC50 (half-maximal inhibitory concentration) of the parental cell line to the suspected resistant line, you can determine the fold-change in resistance.

Troubleshooting Guide

Problem 1: Decreased efficacy of this compound in inhibiting cell migration and invasion.
Possible Cause Suggested Troubleshooting Steps
Upregulation of bypass signaling pathways (e.g., Glucocorticoid Receptor) 1. Western Blot Analysis: Compare the protein levels of GR and its downstream targets in sensitive versus resistant cells. 2. Co-treatment Experiment: Treat resistant cells with a combination of this compound and a GR inhibitor (e.g., RU486) to see if sensitivity is restored.[4][5]
Increased Drug Efflux 1. RT-qPCR or Western Blot: Analyze the expression of common ABC transporters (e.g., P-glycoprotein/MDR1) in sensitive and resistant cells. 2. Efflux Pump Inhibition Assay: Treat resistant cells with this compound in the presence and absence of a known ABC transporter inhibitor (e.g., verapamil) and assess cell viability or migration.[7]
Problem 2: No significant change in ERG target gene expression after this compound treatment in previously sensitive cells.
Possible Cause Suggested Troubleshooting Steps
Alterations in ERG protein 1. Sanger Sequencing: Sequence the ERG gene in resistant cells to identify potential mutations in the this compound binding site. 2. Thermal Shift Assay: Compare the binding affinity of this compound to recombinant wild-type and mutant ERG protein.
Changes in ERG co-regulators 1. Co-immunoprecipitation (Co-IP): Investigate if there are changes in the proteins that interact with ERG in resistant cells compared to sensitive cells. 2. Gene Expression Analysis: Use RT-qPCR or RNA-seq to identify changes in the expression of known ERG co-regulators.

Quantitative Data Summary

Cell LineTreatmentIC50 (µM) for Luciferase Activity InhibitionReference
PNT1B-ERGThis compound3[12][13]
VCaPThis compound6[12][13]
Cell LineTreatmentEffect on Migration/InvasionReference
PNT1B-ERG5 µM this compoundSignificant reduction in migration and invasion[12]
VCaP10 µM this compound20-30% decrease in dissemination in zebrafish xenograft[12]

Experimental Protocols

Protocol 1: Western Blot for Glucocorticoid Receptor (GR) Expression
  • Cell Lysis: Lyse sensitive and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-12% Bis-Tris gel and run at 150V for 1-1.5 hours.

  • Transfer: Transfer proteins to a PVDF membrane at 100V for 1 hour.

  • Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against GR (e.g., Cell Signaling Technology, #12041) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and a chemiluminescence imaging system.

  • Analysis: Quantify band intensity and normalize to a loading control (e.g., GAPDH or β-actin).

Protocol 2: RT-qPCR for ABC Transporter Expression
  • RNA Extraction: Isolate total RNA from sensitive and resistant cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction: Set up a qPCR reaction using a SYBR Green master mix, cDNA template, and primers for the ABC transporter of interest (e.g., ABCB1/MDR1).

  • Thermal Cycling: Perform qPCR using a standard thermal cycling protocol.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH).

Visualizations

ERG_Signaling_Pathway Androgen Androgen AR AR Androgen->AR binds TMPRSS2_ERG TMPRSS2_ERG AR->TMPRSS2_ERG activates transcription ERG_Protein ERG_Protein TMPRSS2_ERG->ERG_Protein translates to DNA DNA ERG_Protein->DNA binds to ETS domain Pro_Metastatic_Genes Pro_Metastatic_Genes DNA->Pro_Metastatic_Genes activates transcription Cell_Migration_Invasion Cell_Migration_Invasion Pro_Metastatic_Genes->Cell_Migration_Invasion promotes VPC_18005 VPC_18005 VPC_18005->ERG_Protein inhibits binding to DNA

Caption: Mechanism of action of this compound on the ERG signaling pathway.

Troubleshooting_Workflow Start Decreased this compound Efficacy Check_Bypass Investigate Bypass Pathways (e.g., GR signaling) Start->Check_Bypass Check_Efflux Investigate Drug Efflux (e.g., ABC transporters) Start->Check_Efflux Check_Target Investigate ERG Alterations Start->Check_Target Co_treatment Co-treat with Bypass Inhibitor Check_Bypass->Co_treatment Efflux_Inhibition Co-treat with Efflux Pump Inhibitor Check_Efflux->Efflux_Inhibition Sequence_ERG Sequence ERG Gene Check_Target->Sequence_ERG Sensitivity_Restored Sensitivity Restored? Co_treatment->Sensitivity_Restored Sensitivity_Restored2 Sensitivity Restored? Efflux_Inhibition->Sensitivity_Restored2 Mutation_Found Mutation Found? Sequence_ERG->Mutation_Found Yes1 Yes Sensitivity_Restored->Yes1 Yes No1 No Sensitivity_Restored->No1 No Yes2 Yes Sensitivity_Restored2->Yes2 Yes No2 No Sensitivity_Restored2->No2 No Yes3 Yes Mutation_Found->Yes3 Yes No3 No Mutation_Found->No3 No Conclusion1 Bypass Pathway is a Resistance Mechanism Yes1->Conclusion1 Consider_Other Consider Other Mechanisms No1->Consider_Other Conclusion2 Drug Efflux is a Resistance Mechanism Yes2->Conclusion2 No2->Consider_Other Conclusion3 Target Alteration is a Resistance Mechanism Yes3->Conclusion3 No3->Consider_Other

Caption: Troubleshooting workflow for investigating this compound resistance.

Resistance_Mechanisms cluster_cell Cancer Cell VPC_18005_in This compound (in) ERG ERG VPC_18005_in->ERG inhibits ABC_Transporter ABC Transporter VPC_18005_in->ABC_Transporter VPC_18005_out This compound (out) ABC_Transporter->VPC_18005_out efflux GR Glucocorticoid Receptor Survival_Pathway Pro-Survival Signaling GR->Survival_Pathway activates Cell_Survival Cell_Survival Survival_Pathway->Cell_Survival promotes VPC_18005_ext This compound (extracellular) VPC_18005_ext->VPC_18005_in

Caption: Potential mechanisms of resistance to this compound in a cancer cell.

References

Technical Support Center: Enhancing Oral Bioavailability of VPC-18005 for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to optimize the oral bioavailability of VPC-18005 in in vivo studies. While published data suggests this compound has favorable oral bioavailability in murine models, this guide addresses potential challenges and strategies for improvement that may arise during experimental work.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the published information on the oral bioavailability of this compound?

A1: Preclinical studies in murine models have indicated that this compound is soluble, stable, and orally bioavailable.[1][2] It has been administered in single doses up to 500 mg/kg and in a 4-week trial at 150 mg/kg twice daily without reported general toxicity.[1][2]

Q2: Why might I be observing poor oral bioavailability in my in vivo studies despite published data?

A2: Discrepancies between published findings and your experimental results can arise from several factors, including:

  • Formulation issues: The vehicle used to dissolve or suspend this compound may not be optimal for absorption in the gastrointestinal (GI) tract.

  • Animal model differences: Strain, age, or health status of the animals can influence drug absorption and metabolism.

  • Experimental conditions: Factors such as fasting/fed state, dosing volume, and stress levels in the animals can impact bioavailability.[3]

  • Physicochemical properties: The specific salt form or polymorphic form of the this compound you are using might differ from that in the original studies.

Q3: What are the key physicochemical properties of this compound to consider for formulation development?

A3: this compound has a molecular weight of 318 g/mol (at pH 7).[1][2][4] It is composed of a hydrophobic isopropyl benzyl group and a negatively charged 5' carboxyl 4-thiazolidanone group, connected by an azo moiety.[1][2] Understanding the pKa and logP values would be crucial for selecting an appropriate formulation strategy. While not explicitly stated in the provided search results, its structure suggests it is a weakly acidic compound.

Q4: What are the general strategies to improve the oral bioavailability of a compound like this compound if solubility is a suspected issue?

A4: For poorly water-soluble drugs, several formulation strategies can be employed to enhance oral bioavailability.[5][6] These include:

  • Particle size reduction: Techniques like micronization and nanosizing increase the surface area for dissolution.[7][8]

  • Amorphous solid dispersions: Dispersing the drug in a polymer matrix can improve its dissolution rate.[7][9]

  • Lipid-based formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance solubility and absorption.[7][10]

  • Complexation: Using cyclodextrins can form inclusion complexes that improve solubility.[6][7]

  • pH modification: For ionizable compounds, adjusting the microenvironment pH can increase solubility.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High variability in plasma concentrations between animals. Inconsistent dosing, differences in food intake, or animal stress.Ensure accurate and consistent administration volumes. Standardize the fasting/fed state of the animals before dosing. Acclimatize animals to the dosing procedure to minimize stress.[11][12]
Low Cmax and AUC after oral administration. Poor dissolution of this compound in the GI tract.Consider formulating this compound in a solubilizing vehicle such as a lipid-based formulation (e.g., SEDDS) or a solid dispersion.
Rapid first-pass metabolism.While not explicitly reported for this compound, this is a common cause of low oral bioavailability.[13] Co-administration with a metabolic inhibitor (use with caution and appropriate ethical approval) could be a diagnostic tool.
Precipitation of the compound in the dosing vehicle. The selected vehicle has a low solubilizing capacity for this compound.Screen a panel of pharmaceutically acceptable solvents, co-solvents, and surfactants to identify a more suitable vehicle.
No detectable plasma levels of this compound. Issues with the analytical method, severe absorption problems, or rapid clearance.Verify the sensitivity and accuracy of your bioanalytical method. Re-evaluate the formulation and consider a parenteral administration group as a positive control for systemic exposure.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight318 g/mol (at pH 7)[1][2][4]
Key Structural FeaturesHydrophobic isopropyl benzyl group, negatively charged 5' carboxyl 4-thiazolidanone group, azo moiety[1][2]

Table 2: Overview of Formulation Strategies for Improving Oral Bioavailability

StrategyMechanism of ActionPotential Advantages for this compoundConsiderations
Micronization/Nanosizing Increases surface area to enhance dissolution rate.[8]Straightforward approach if dissolution is rate-limiting.May not be sufficient for very poorly soluble compounds.
Solid Dispersions The drug is dispersed in a hydrophilic carrier in an amorphous state, improving dissolution.[6]Can significantly enhance the dissolution rate and extent of a poorly soluble drug.Physical stability of the amorphous form needs to be assessed.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents that form a fine emulsion in the GI tract.[10]Can improve solubility and may enhance lymphatic uptake, potentially reducing first-pass metabolism.[9]The complexity of formulation development and potential for GI side effects.
Cyclodextrin Complexation Forms an inclusion complex where the hydrophobic drug is encapsulated within the cyclodextrin molecule, increasing its solubility.[6]Can be effective for molecules with appropriate size and geometry to fit into the cyclodextrin cavity.Stoichiometry of the complex and potential for drug displacement.

Experimental Protocols

Protocol 1: Preparation of a Lipid-Based Formulation (SEDDS)
  • Excipient Screening:

    • Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor RH 40, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400).

    • Select excipients that demonstrate good solubilizing capacity for this compound.

  • Ternary Phase Diagram Construction:

    • Construct ternary phase diagrams with the selected oil, surfactant, and co-solvent to identify the self-emulsifying region.

    • Prepare various ratios of the excipients and titrate with water, observing for the formation of a clear or bluish-white emulsion.

  • Formulation Preparation:

    • Select a ratio from the self-emulsifying region.

    • Dissolve this compound in the mixture of oil, surfactant, and co-solvent with gentle heating and stirring until a clear solution is obtained.

  • Characterization:

    • Determine the particle size, polydispersity index, and zeta potential of the resulting emulsion upon dilution in an aqueous medium.

    • Assess the stability of the formulation under different storage conditions.

Protocol 2: In Vivo Pharmacokinetic Study in Mice
  • Animal Handling and Acclimatization:

    • House mice under controlled temperature and light cycles with ad libitum access to food and water.[14]

    • Acclimatize the animals to the handling and dosing procedures for several days before the study to minimize stress.[11]

  • Dosing:

    • Fast the mice overnight (approximately 12 hours) with free access to water.

    • Administer the this compound formulation orally via gavage at the desired dose.

  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

    • Process the blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_decision Decision Point cluster_outcome Outcome solubility Solubility Screening excipient Excipient Compatibility solubility->excipient formulation_prep Formulation Preparation excipient->formulation_prep characterization In Vitro Characterization formulation_prep->characterization acclimatization Animal Acclimatization characterization->acclimatization dosing Oral Dosing acclimatization->dosing sampling Blood Sampling dosing->sampling bioanalysis Bioanalysis sampling->bioanalysis pk_analysis PK Analysis bioanalysis->pk_analysis decision Bioavailability Goal Met? pk_analysis->decision proceed Proceed to Efficacy Studies decision->proceed Yes reformulate Reformulate decision->reformulate No reformulate->solubility

Caption: Experimental workflow for formulation development and in vivo testing.

troubleshooting_logic start Low Oral Bioavailability Observed check_formulation Is the drug fully dissolved/suspended in the vehicle? start->check_formulation check_solubility Is poor aqueous solubility the likely issue? check_formulation->check_solubility Yes improve_formulation Improve Formulation: - Screen new vehicles - Check for precipitation check_formulation->improve_formulation No check_permeability Is poor permeability a potential factor? check_solubility->check_permeability No solubility_strategies Enhance Solubility: - Micronization - Solid Dispersion - Lipid Formulation check_solubility->solubility_strategies Yes permeability_strategies Enhance Permeability: - Use permeation enhancers (with caution) check_permeability->permeability_strategies Yes re_evaluate Re-evaluate In Vivo check_permeability->re_evaluate No improve_formulation->re_evaluate solubility_strategies->re_evaluate permeability_strategies->re_evaluate

Caption: Troubleshooting logic for addressing low oral bioavailability.

References

How to mitigate off-target effects of VPC-18005 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for VPC-18005. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound and mitigating potential experimental challenges, with a focus on addressing off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that directly targets the ETS domain of the ERG protein.[1][2] By binding to this domain, this compound sterically hinders the interaction between ERG and its target DNA sequences, thereby inhibiting ERG-mediated gene transcription.[2] This disruption of ERG's transcriptional activity is the key to its function in experimental models of ERG-driven cancers, such as prostate cancer.[2][3]

Q2: What are the known on-target effects of this compound in cancer cell models?

A2: The primary on-target effects of this compound are related to the inhibition of ERG function in cancer cells where ERG is aberrantly expressed. These effects include the inhibition of ERG-induced transcriptional activity and the suppression of ERG-regulated gene expression, such as SOX9.[2][3] Phenotypically, this compound has been shown to reduce the migration and invasion of ERG-overexpressing prostate cancer cells in vitro.[2][3] Furthermore, it has demonstrated the ability to inhibit metastasis in a zebrafish xenograft model.[2] Notably, these effects are observed without significant cytotoxicity at effective concentrations.[2][3]

Troubleshooting Guide: Mitigating Off-Target Effects

Off-target effects are a common concern when working with small molecule inhibitors. While this compound was designed for specificity to the ERG-ETS domain, it is crucial to incorporate experimental controls to validate that the observed biological effects are indeed due to the inhibition of ERG.

Q3: I am observing a phenotype in my cells after treatment with this compound. How can I be sure it is an on-target effect?

A3: Attributing an observed phenotype to the on-target activity of this compound requires a series of validation experiments. The following workflow is recommended to distinguish on-target from potential off-target effects.

cluster_0 Initial Observation cluster_1 Validation Strategy cluster_2 Interpretation phenotype Phenotype Observed with this compound dose_response 1. Dose-Response Correlation phenotype->dose_response Validate negative_control 2. Negative Control Cell Line dose_response->negative_control orthogonal_approach 3. Orthogonal Approach (e.g., siRNA) negative_control->orthogonal_approach rescue_experiment 4. Rescue Experiment orthogonal_approach->rescue_experiment on_target Phenotype is likely ON-TARGET rescue_experiment->on_target If validated off_target Phenotype may be OFF-TARGET rescue_experiment->off_target If not validated

Caption: Workflow for validating on-target effects of this compound.

Q4: What is a suitable concentration range for this compound in cell-based assays to minimize off-target effects?

A4: It is recommended to use the lowest concentration of this compound that elicits the desired on-target effect to minimize the risk of off-target binding.[4] A good starting point is to perform a dose-response curve to determine the IC50 for your specific assay and cell line. For reference, the IC50 values for inhibiting ERG-mediated luciferase activity are reported to be 3 µM in PNT1B-ERG cells and 6 µM in VCaP cells.[2][5] Concentrations significantly higher than 10 µM may increase the likelihood of non-specific effects.[4]

Quantitative Data Summary

Cell LineAssayIC50 (µM)Reference
PNT1B-ERGERG-mediated Luciferase Activity3[2][5]
VCaPERG-mediated Luciferase Activity6[2][5]

Q5: What are essential controls to include in my experiments to account for potential off-target effects?

A5: Including proper controls is critical for interpreting your data accurately. Here are some essential controls to consider:

  • Vehicle Control: Always include a control group treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.[6]

  • Structurally Unrelated Inhibitor: If available, using another validated ERG inhibitor with a different chemical scaffold can help confirm that the observed phenotype is due to ERG inhibition and not a chemotype-specific off-target effect.

  • Inactive Analog: If a structurally similar but biologically inactive analog of this compound is available, it can serve as an excellent negative control.

cluster_0 Experimental Setup cluster_1 Observed Effect treatment This compound Treatment phenotype Biological Phenotype treatment->phenotype vehicle Vehicle Control (e.g., DMSO) vehicle->phenotype No Effect Expected neg_cell ERG-Negative Cell Line neg_cell->phenotype No Effect Expected ortho_inhibitor Orthogonal ERG Inhibitor ortho_inhibitor->phenotype Similar Effect Expected

Caption: Essential experimental controls for this compound studies.

Detailed Experimental Protocols

Protocol 1: Dose-Response Curve for ERG-Mediated Transcription

This protocol is designed to determine the concentration of this compound required to inhibit ERG-driven luciferase reporter activity by 50% (IC50).

Materials:

  • ERG-positive cells (e.g., VCaP or PNT1B-ERG)

  • ERG-responsive luciferase reporter plasmid

  • Control reporter plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • This compound

  • DMSO

  • Luciferase assay system

  • 96-well plates

Procedure:

  • Co-transfect the ERG-positive cells with the ERG-responsive luciferase reporter and the control reporter plasmid.

  • Plate the transfected cells in a 96-well plate and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in culture medium. A typical concentration range to test is 0.1 µM to 100 µM.[3] Include a DMSO-only vehicle control.

  • Replace the medium in the wells with the medium containing the different concentrations of this compound or vehicle.

  • Incubate the cells for 24-48 hours.

  • Lyse the cells and measure both firefly and Renilla luciferase activity according to the manufacturer's instructions.

  • Normalize the ERG-reporter (firefly) luciferase activity to the control (Renilla) luciferase activity for each well.

  • Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: Orthogonal Validation using siRNA

This protocol uses RNA interference to confirm that the phenotype observed with this compound is specifically due to the loss of ERG function.

Materials:

  • ERG-positive cells

  • siRNA targeting ERG

  • Non-targeting control siRNA

  • RNAi transfection reagent

  • This compound

  • Reagents for phenotype assessment (e.g., for migration or invasion assay)

  • Reagents for western blotting or qRT-PCR to confirm ERG knockdown

Procedure:

  • Transfect the ERG-positive cells with either ERG-targeting siRNA or a non-targeting control siRNA.

  • After 24-48 hours, confirm ERG knockdown at the protein or mRNA level using western blotting or qRT-PCR, respectively.

  • In parallel, treat a separate set of untransfected ERG-positive cells with an effective concentration of this compound and a vehicle control.

  • Assess the phenotype of interest (e.g., cell migration, invasion) in all four groups:

    • Non-targeting siRNA control

    • ERG siRNA

    • Vehicle control

    • This compound

  • Interpretation: If the phenotype observed with this compound is similar to the phenotype observed with ERG siRNA, this provides strong evidence that the effect of this compound is on-target.

control_siRNA Non-Targeting siRNA phenotype_control Baseline Phenotype control_siRNA->phenotype_control erg_siRNA ERG siRNA phenotype_knockdown Altered Phenotype erg_siRNA->phenotype_knockdown vehicle Vehicle Control phenotype_vehicle Baseline Phenotype vehicle->phenotype_vehicle vpc18005 This compound phenotype_inhibitor Altered Phenotype vpc18005->phenotype_inhibitor phenotype_knockdown->phenotype_inhibitor

Caption: Logic of using siRNA for orthogonal validation.

References

Best practices for long-term storage and stability of VPC-18005

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage, stability, and experimental use of VPC-18005.

Frequently Asked Questions (FAQs)

1. What is the recommended long-term storage condition for this compound?

For long-term stability, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is crucial to protect the compound from light.[1]

2. How should I reconstitute and handle this compound?

This compound is soluble in DMSO.[1] For reconstitution, it is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic. Sonication may be required to fully dissolve the compound. Once reconstituted, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

3. What is the stability of this compound in cell culture media?

This compound is stable in cell culture media for at least 3 days.

4. What is the mechanism of action of this compound?

This compound is an inhibitor of the ERG (ETS-related gene) transcription factor.[1] It directly binds to the ETS domain of ERG, which prevents ERG from binding to DNA. This disrupts ERG-mediated transcription of target genes involved in cell migration, invasion, and proliferation.

Troubleshooting Guides

Luciferase Reporter Assays

Q1: I am not seeing any inhibition of my ERG-responsive luciferase reporter with this compound treatment.

  • A1: Check Compound Integrity and Concentration:

    • Ensure your this compound stock solution has been stored correctly and is within its stability period.

    • Verify the final concentration of this compound in your assay. The reported IC50 values are in the low micromolar range (e.g., 3 µM in PNT1B-ERG cells and 6 µM in VCaP cells).

  • A2: Confirm ERG Expression:

    • Confirm that your cell line expresses functional ERG. Some cell lines may have low or no ERG expression, which would make them unresponsive to an ERG inhibitor.

  • A3: Optimize Assay Conditions:

    • Ensure your luciferase reporter construct contains functional ERG binding sites.

    • Optimize the transfection efficiency of your reporter plasmid.

Q2: I am observing high variability between my luciferase assay replicates.

  • A1: Ensure Homogeneous Cell Seeding:

    • Inconsistent cell numbers per well can lead to variability. Ensure a single-cell suspension and proper mixing before and during cell plating.

  • A2: Precise Reagent Addition:

    • Use calibrated pipettes and consistent technique when adding this compound and luciferase assay reagents.

  • A3: Control for Edge Effects:

    • Plate edges can be prone to evaporation, leading to altered cell growth and compound concentration. If possible, avoid using the outer wells of the plate or fill them with sterile PBS.

Cell Migration and Invasion Assays

Q1: I do not see a significant decrease in cell migration or invasion after treating with this compound.

  • A1: Confirm ERG's Role in Motility:

    • Ensure that ERG drives the migration and invasion phenotype in your specific cell line. The effect of this compound will be most pronounced in cells where ERG is a key driver of motility.

  • A2: Optimize Assay Duration:

    • The effect of this compound on migration and invasion may not be immediate. Optimize the incubation time to allow for a sufficient window to observe inhibition.

  • A3: Check for Cytotoxicity:

    • At high concentrations, some compounds can be cytotoxic, which can be misinterpreted as an anti-migratory effect. Perform a cell viability assay in parallel to ensure the observed effect is not due to cell death. This compound has been shown to not affect cell viability at active concentrations.

Q2: My control cells are not migrating or invading effectively.

  • A1: Check Chemoattractant:

    • Ensure that the chemoattractant used (e.g., FBS) is potent enough to induce migration in your cell line.

  • A2: Optimize Cell Density:

    • The number of cells seeded in the upper chamber of a transwell assay is critical. Too few cells may result in a weak signal, while too many can lead to overcrowding.

  • A3: Matrigel Coating for Invasion Assays:

    • For invasion assays, ensure the Matrigel layer is of a consistent and appropriate thickness. An overly thick layer may prevent even highly invasive cells from migrating through.

Quantitative Data Summary

ParameterCell LineValueReference
IC50 (pETS-luc Reporter Activity) PNT1B-ERG3 µM
VCaP6 µM
In Vitro Migration/Invasion Inhibition PNT1B-ERG5 µM[2]
Media Stability -≥ 3 days (93%)
Stock Solution Stability (-80°C) -6 months[1]
Stock Solution Stability (-20°C) -1 month[1]

Experimental Protocols

Luciferase Reporter Assay for ERG Activity
  • Cell Seeding: Seed cells (e.g., PNT1B-ERG or VCaP) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect cells with an ERG-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • This compound Treatment: After 24 hours, replace the media with fresh media containing various concentrations of this compound or DMSO as a vehicle control.

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Lysis and Luminescence Measurement: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition relative to the DMSO control.

Transwell Migration/Invasion Assay
  • Insert Preparation: For invasion assays, coat the upper surface of a transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify. For migration assays, this step is omitted.

  • Cell Seeding: Resuspend serum-starved cells in serum-free media and seed them into the upper chamber of the transwell insert.

  • Treatment: Add media containing this compound or DMSO to the upper chamber with the cells.

  • Chemoattractant: Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate the plate for 12-48 hours, depending on the cell line's migratory/invasive capacity.

  • Cell Removal and Staining: Remove non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.

  • Quantification: Elute the crystal violet stain and measure the absorbance, or count the number of stained cells in multiple fields of view under a microscope.

Visualizations

ERG_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cellular Processes TMPRSS2_ERG TMPRSS2-ERG Fusion ERG ERG Protein TMPRSS2_ERG->ERG Transcription & Translation DNA DNA (ERG Binding Site) ERG->DNA Binds to ETS domain Target_Genes Target Genes (e.g., SOX9, C-MYC) DNA->Target_Genes Regulates Transcription Migration Cell Migration Target_Genes->Migration Invasion Cell Invasion Target_Genes->Invasion Proliferation Proliferation Target_Genes->Proliferation VPC18005 This compound VPC18005->ERG Inhibits Binding

Caption: Mechanism of action of this compound in inhibiting the ERG signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis Reconstitute Reconstitute this compound in DMSO Luciferase Luciferase Reporter Assay Reconstitute->Luciferase Migration Transwell Migration Assay Reconstitute->Migration Invasion Transwell Invasion Assay Reconstitute->Invasion Viability Cell Viability Assay Reconstitute->Viability Cell_Culture Culture ERG-positive Prostate Cancer Cells Cell_Culture->Luciferase Cell_Culture->Migration Cell_Culture->Invasion Cell_Culture->Viability IC50 Determine IC50 Luciferase->IC50 Inhibition Quantify Inhibition of Migration/Invasion Migration->Inhibition Invasion->Inhibition Cytotoxicity Assess Cytotoxicity Viability->Cytotoxicity

Caption: General experimental workflow for evaluating this compound efficacy.

References

Technical Support Center: Optimizing NMR Spectroscopy for VPC-18005 Binding Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to investigate the binding of small molecules, such as VPC-18005, to their protein targets. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you obtain high-quality, reproducible data.

I. Frequently Asked Questions (FAQs)

Q1: Which NMR experiments are most suitable for studying the binding of a small molecule like this compound to its protein target?

A1: For studying the interaction between a small molecule like this compound and its protein target, two primary NMR techniques are highly recommended:

  • ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) Titration: This is a protein-observed experiment. It is ideal for determining the binding affinity (K_D), identifying the binding site on the protein, and confirming direct interaction.[1][2][3] You will need a ¹⁵N-isotopically labeled protein sample.

  • Saturation Transfer Difference (STD) NMR: This is a ligand-observed experiment. It is particularly useful for identifying binding ligands from a mixture and for mapping the ligand's binding epitope (the part of the molecule in close contact with the protein).[4][5][6][7][8] This technique does not require an isotopically labeled protein.

Q2: What is the reported binding affinity (K_D) of this compound to its target, and what does this imply for my experimental setup?

A2: The dissociation constant (K_D) for the interaction of this compound with the ERG-ETS domain has been reported to be approximately 3 mM.[9] This indicates a weak binding interaction. For weak binders, you will generally need to use higher concentrations of both the protein and the ligand to observe significant binding events in your NMR spectra.

Q3: What are chemical shift perturbations (CSPs), and how are they used in binding studies?

A3: Chemical shift perturbations are changes in the chemical shift of atomic nuclei upon the binding of a ligand to a protein.[1][3] In a ¹H-¹⁵N HSQC spectrum, the peaks correspond to the amide protons and nitrogens of the protein backbone. When a ligand binds, the chemical environment of the amino acid residues at the binding site changes, causing the corresponding peaks in the HSQC spectrum to shift. By monitoring these shifts during a titration, you can identify the residues involved in the interaction and calculate the binding affinity.[2][3]

Q4: Can I study the binding of this compound without labeling my protein with ¹⁵N?

A4: Yes, you can use ligand-observed NMR methods such as Saturation Transfer Difference (STD) NMR.[4][6][7] In an STD NMR experiment, you selectively saturate protons of the protein. This saturation is transferred to a binding ligand, resulting in a decrease in the intensity of the ligand's signals. By comparing the spectrum with and without protein saturation, you can identify which protons on the ligand are in close proximity to the protein, thus mapping the binding epitope.[8]

II. Troubleshooting Guide

This section addresses common issues encountered during NMR binding studies.

Problem Possible Cause(s) Recommended Solution(s)
No observable chemical shift changes in HSQC titration 1. Binding affinity is too weak for the concentrations used. 2. The ligand is not binding to the protein. 3. Incorrect buffer conditions (pH, salt concentration) are inhibiting binding. 4. The protein is aggregated or misfolded.1. Increase the concentration of both the protein and the ligand. For weak interactions, a high ligand-to-protein molar ratio (e.g., >100:1) may be necessary.[2] 2. Confirm binding using an alternative method like STD NMR. 3. Ensure your buffer conditions are optimal for protein stability and activity. 4. Check the quality of your protein sample using techniques like Dynamic Light Scattering (DLS) or a simple 1D ¹H NMR spectrum.
Significant peak broadening or disappearance in HSQC 1. The binding is in the intermediate exchange regime on the NMR timescale. 2. The protein is aggregating upon ligand addition. 3. The presence of paramagnetic impurities.1. Acquire spectra at different temperatures to try and shift the exchange rate into the fast or slow regime. 2. Monitor the 1D ¹H spectrum for signs of aggregation (broadening of all signals). Centrifuge the sample and re-acquire the spectrum. 3. Use a metal chelator like EDTA in your buffer if metal contamination is suspected.
No signals in STD NMR experiment 1. The ligand does not bind to the protein. 2. The dissociation rate is too slow (tight binding). STD NMR is most effective for interactions with K_D values in the μM to mM range.[6] 3. Incorrect saturation frequency. The on-resonance saturation pulse is hitting a region with no protein signals. 4. Saturation time is too short.1. Confirm binding with an orthogonal method. 2. If binding is very strong, you may see changes in the 1D proton spectrum of the ligand upon protein addition.[5] 3. Ensure the on-resonance frequency is set to a region where only protein signals are present (e.g., ~0 ppm for aliphatic protons or ~7.5 ppm for aromatic protons) and the off-resonance is in a region with no signals from either protein or ligand.[7] 4. Increase the saturation time (e.g., up to 5 seconds).[4][7]
Poor signal-to-noise ratio 1. Low sample concentration. 2. Incorrect receiver gain. 3. Insufficient number of scans.1. Increase the concentration of your sample if possible. 2. Optimize the receiver gain (rga command in TopSpin) before acquisition. Avoid setting it too high to prevent ADC overflow.[10] 3. Increase the number of scans to improve the signal-to-noise ratio.
Baseline distortions ("rolling baseline") 1. Improperly set phasing parameters. 2. Very broad background signals from aggregated material or the probe.1. Carefully and manually phase the spectrum.[11] 2. Ensure your sample is fully dissolved and centrifuged before placing it in the magnet.

Logical Troubleshooting Workflow

troubleshooting_workflow start Start NMR Experiment issue Problem with Spectrum? start->issue no_csp No Chemical Shift Perturbations (HSQC) issue->no_csp Yes broadening Peak Broadening/Disappearance (HSQC) issue->broadening Yes no_std No STD Effect issue->no_std Yes poor_sn Poor Signal-to-Noise issue->poor_sn Yes end Good Spectrum issue->end No increase_conc Increase Protein/Ligand Concentration no_csp->increase_conc check_buffer Check Buffer Conditions no_csp->check_buffer change_temp Change Temperature broadening->change_temp check_aggregation Check for Aggregation broadening->check_aggregation check_saturation Verify Saturation Parameters no_std->check_saturation increase_scans Increase Number of Scans poor_sn->increase_scans optimize_rg Optimize Receiver Gain poor_sn->optimize_rg increase_conc->issue check_buffer->issue change_temp->issue check_aggregation->issue check_saturation->issue increase_scans->issue optimize_rg->issue

Caption: A flowchart for troubleshooting common NMR binding study issues.

III. Experimental Protocols

Protocol 1: ¹H-¹⁵N HSQC Titration for K_D Determination

This protocol is adapted for studying the weak interaction of this compound with its target protein.

1. Sample Preparation:

  • Protein: Prepare a stock solution of uniformly ¹⁵N-labeled protein in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0) containing 10% D₂O. A typical starting protein concentration is 50-100 µM.[2]

  • Ligand: Prepare a high-concentration stock solution of this compound in the same NMR buffer. If the ligand is dissolved in an organic solvent like DMSO, ensure the final concentration of the organic solvent is low (<5%) and consistent across all titration points.[12]

  • Titration Series:

    • Start with a protein-only sample in the NMR tube.

    • Add small aliquots of the ligand stock solution to the protein sample to achieve increasing ligand-to-protein molar ratios (e.g., 0:1, 1:1, 2:1, 5:1, 10:1, 20:1, 50:1, 100:1, and higher if needed to approach saturation).[2]

    • Gently mix the sample after each addition.

2. NMR Data Acquisition:

  • Spectrometer: Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for optimal sensitivity and resolution.[2]

  • Experiment: Acquire a standard sensitivity-enhanced ¹H-¹⁵N HSQC experiment (e.g., hsqcetf3gpsi on Bruker instruments) at each titration point.[2]

  • Key Parameters:

    • Temperature: Maintain a constant temperature throughout the experiment (e.g., 298 K).[2]

    • Acquisition time: Set appropriate acquisition times in both the ¹H and ¹⁵N dimensions to ensure good resolution.[2]

    • Number of scans: Adjust based on the protein concentration to achieve an adequate signal-to-noise ratio.

3. Data Processing and Analysis:

  • Process the spectra using software like TopSpin, NMRPipe, or similar.

  • Overlay the HSQC spectra from all titration points.

  • Identify peaks that show significant chemical shift perturbations.

  • Calculate the weighted average chemical shift perturbation (CSP) for each affected residue at each titration point using the following equation:

    • Δδ = √[ (Δδ_H)² + (α * Δδ_N)² ]

    • Where Δδ_H and Δδ_N are the chemical shift changes in the proton and nitrogen dimensions, respectively, and α is a weighting factor (typically around 0.14-0.2).[2]

  • Fit the CSP data to a 1:1 binding isotherm to extract the dissociation constant (K_D).

Experimental Workflow: HSQC Titration

hsqc_workflow prep_protein Prepare 15N-labeled Protein Stock titration Perform Serial Titration prep_protein->titration prep_ligand Prepare this compound Stock prep_ligand->titration acquire Acquire 1H-15N HSQC Spectra titration->acquire process Process and Overlay Spectra acquire->process analyze Calculate CSPs process->analyze fit Fit Data to Binding Isotherm analyze->fit result Determine K_D fit->result

Caption: Step-by-step workflow for an HSQC titration experiment.

Protocol 2: Saturation Transfer Difference (STD) NMR for Epitope Mapping

This protocol is designed to identify which parts of this compound are in close contact with the target protein.

1. Sample Preparation:

  • Prepare two samples:

    • Reference Sample: A solution of this compound at the desired concentration (e.g., 1-2 mM) in deuterated buffer.

    • Protein-Ligand Sample: A solution containing the same concentration of this compound and a much lower concentration of the protein (e.g., 10-50 µM). The ligand should be in large molar excess (e.g., 50:1 to 100:1).[4][5]

  • Use a buffer system where the protein is stable and soluble.

2. NMR Data Acquisition:

  • Experiment: Use a standard STD pulse sequence with water suppression (e.g., stddiffesgp on Bruker instruments).[5]

  • Key Parameters:

    • On-resonance saturation: Set the frequency to a region where only protein signals resonate (e.g., -1.0 ppm for aliphatic protons).

    • Off-resonance saturation: Set the frequency to a region where no protein or ligand signals are present (e.g., 40 ppm).[7]

    • Saturation time (D20): This is a crucial parameter. Acquire a series of STD experiments with varying saturation times (e.g., 0.5 s, 1 s, 2 s, 4 s) to build up an STD amplification curve.[4]

    • Number of scans: A sufficient number of scans should be acquired in an interleaved manner (on- and off-resonance) to ensure good subtraction quality.[4]

3. Data Processing and Analysis:

  • Process the interleaved on- and off-resonance spectra. The pulse program will typically generate the difference spectrum (STD spectrum).

  • Integrate the signals in the reference (off-resonance) spectrum and the STD spectrum.

  • Calculate the STD amplification factor for each proton of this compound:

    • STD_amp = (I_off - I_on) / I_off * (molar excess of ligand)

    • Where I_off is the intensity of a ligand signal in the off-resonance spectrum and I_on is the intensity in the on-resonance spectrum.

  • The protons with the highest STD amplification factors are in the closest proximity to the protein surface. Setting the highest amplification to 100% allows for a relative comparison of the proximity of all other ligand protons.[4]

Signaling Pathway: STD NMR Principle

std_nmr_principle cluster_protein Protein cluster_solution Bulk Solution protein Protein Protons bound_ligand Bound this compound protein->bound_ligand Saturation Transfer (NOE) free_ligand Free this compound bound_ligand->free_ligand Dissociation (k_off) free_ligand->bound_ligand Association (k_on) rf_pulse Selective RF Pulse (On-Resonance) rf_pulse->protein Saturation

Caption: The principle of Saturation Transfer Difference (STD) NMR.

References

Validation & Comparative

A Comparative Guide to the Efficacy of ERG Inhibitors: VPC-18005 and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The aberrant expression of the ETS-related gene (ERG), most commonly due to the TMPRSS2-ERG gene fusion, is a key driver in approximately 50% of prostate cancers. This has made ERG an attractive therapeutic target. A number of small molecule inhibitors have been developed to counteract its oncogenic functions. This guide provides a comparative analysis of the efficacy of a prominent ERG inhibitor, VPC-18005, against other known inhibitors, supported by experimental data.

Mechanism of Action at a Glance

ERG inhibitors have been developed to target various aspects of ERG function. This compound was identified through a structure-based virtual screen and is designed to directly bind to the ETS domain of ERG, thereby sterically hindering its interaction with DNA.[1][2] Other inhibitors employ different strategies, such as destabilizing the ERG protein or inhibiting its interaction with crucial cofactors.

Quantitative Comparison of ERG Inhibitor Efficacy

The following table summarizes the in vitro efficacy of this compound in comparison to other notable ERG inhibitors. The data is compiled from various studies to provide a comparative overview.

InhibitorTargetCell LineIC50Reference
This compound ERG-DNA InteractionPNT1B-ERG3 µM[3][4]
VCaP6 µM[3][4]
YK-4-279 ERG-EWS InteractionPNT1B-ERG5 µM[3]
VCaP16 µM[3]
ERGi-USU-6 (7b) ERG Protein Levels (via RIOK2)VCaP0.089 µM (Cell Growth)[5]
VCaP0.17 µM (ERG Protein)[5]
WP1130 ERG Protein Stability (via USP9X)Not specifiedNot specified[6]
Peptide Inhibitors (RI-EIPs) ERG-DNA InteractionVCaP~1 µM (Binding Affinity)[7]

Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here is for comparative purposes, based on available literature.

In Vitro and In Vivo Efficacy: A Deeper Dive

This compound

This compound has demonstrated a dose-dependent inhibition of ERG-mediated transcriptional activity.[2] Importantly, it has been shown to reduce the migration and invasion of ERG-expressing prostate cancer cells in vitro without significant cytotoxicity.[2][8] In a zebrafish xenograft model, this compound treatment led to a 20-30% reduction in the dissemination of cancer cells, highlighting its potential to inhibit metastasis.[4]

YK-4-279

YK-4-279, another well-studied ERG inhibitor, functions by disrupting the interaction between ERG and EWS.[9] It has been shown to inhibit the invasive phenotype of ERG-positive prostate cancer cells.[9][10] Comparative studies have shown that while effective, higher concentrations of YK-4-279 may be required to achieve the same level of inhibition of ERG-mediated luciferase activity as this compound.[3]

ERGi-USU Compounds

The ERGi-USU series of compounds, including the more potent salt derivative 7b, act by reducing ERG protein levels through the inhibition of the kinase RIOK2.[5][6] These compounds have shown potent inhibition of cell growth in ERG-positive cancer cells with minimal effects on ERG-negative or normal cells.[5]

Other Inhibitors

Other strategies to inhibit ERG include the use of WP1130, which promotes ERG degradation by inhibiting the deubiquitinase USP9X, and the development of retroinverso peptide inhibitors (RI-EIPs) that directly bind to ERG and disrupt its function.[6][7]

Signaling Pathways and Experimental Workflows

To better understand the context of ERG inhibition, the following diagrams illustrate the ERG signaling pathway and a typical experimental workflow for evaluating ERG inhibitors.

ERG_Signaling_Pathway ERG Signaling Pathway in Prostate Cancer cluster_upstream Upstream Regulation cluster_erg ERG Function cluster_downstream Downstream Effects cluster_inhibitors Points of Inhibition TMPRSS2-ERG Fusion TMPRSS2-ERG Fusion ERG ERG TMPRSS2-ERG Fusion->ERG leads to overexpression Androgen Receptor Androgen Receptor Androgen Receptor->TMPRSS2-ERG Fusion drives expression Target Gene Expression Target Gene Expression ERG->Target Gene Expression regulates Cell Proliferation Cell Proliferation Target Gene Expression->Cell Proliferation Invasion & Metastasis Invasion & Metastasis Target Gene Expression->Invasion & Metastasis Apoptosis Inhibition Apoptosis Inhibition Target Gene Expression->Apoptosis Inhibition This compound This compound This compound->ERG inhibits DNA binding YK-4-279 YK-4-279 YK-4-279->ERG inhibits EWS interaction ERGi-USU ERGi-USU ERGi-USU->ERG reduces protein level WP1130 WP1130 WP1130->ERG promotes degradation

Caption: ERG Signaling Pathway and Points of Inhibition.

ERG_Inhibitor_Workflow Experimental Workflow for ERG Inhibitor Evaluation cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Luciferase Reporter Assay Luciferase Reporter Assay Cell Viability Assay Cell Viability Assay Luciferase Reporter Assay->Cell Viability Assay Migration & Invasion Assay Migration & Invasion Assay Cell Viability Assay->Migration & Invasion Assay Target Gene Expression Analysis Target Gene Expression Analysis Migration & Invasion Assay->Target Gene Expression Analysis Zebrafish Xenograft Zebrafish Xenograft Target Gene Expression Analysis->Zebrafish Xenograft Mouse Xenograft Mouse Xenograft Zebrafish Xenograft->Mouse Xenograft Compound Screening Compound Screening Compound Screening->Luciferase Reporter Assay

Caption: Workflow for Evaluating ERG Inhibitor Efficacy.

Experimental Protocols

Luciferase Reporter Assay for ERG Transcriptional Activity

This assay is used to quantify the transcriptional activity of ERG in response to inhibitor treatment.

  • Cell Culture and Transfection: ERG-positive prostate cancer cells (e.g., VCaP or PNT1B-ERG) are cultured to ~70-80% confluency in 96-well plates. Cells are then co-transfected with a luciferase reporter plasmid containing ETS-binding sites (e.g., pETS-luc) and a control Renilla luciferase plasmid for normalization.

  • Inhibitor Treatment: After 24 hours of transfection, the medium is replaced with fresh medium containing various concentrations of the ERG inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO).

  • Lysis and Luminescence Measurement: Following a 24-48 hour incubation period, cells are lysed. The firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The IC50 value is calculated from the dose-response curve.[3][11]

Cell Migration and Invasion Assays

These assays assess the effect of ERG inhibitors on the migratory and invasive potential of cancer cells.

  • Cell Preparation: ERG-positive cells are serum-starved for 24 hours prior to the assay.

  • Assay Setup: For the migration assay, cells are seeded into the upper chamber of a Transwell insert (e.g., 8 µm pore size). For the invasion assay, the insert is pre-coated with a basement membrane matrix (e.g., Matrigel). The lower chamber contains a chemoattractant (e.g., fetal bovine serum).

  • Inhibitor Treatment: The cells in the upper chamber are treated with the ERG inhibitor or a vehicle control.

  • Incubation: The plates are incubated for 24-48 hours to allow for cell migration or invasion.

  • Quantification: Non-migrated/invaded cells on the upper surface of the membrane are removed. The cells that have migrated/invaded to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. The rate of migration/invasion is quantified and compared between treated and control groups.[12]

Zebrafish Xenograft Model for Metastasis

This in vivo model is used to evaluate the effect of ERG inhibitors on cancer cell dissemination and metastasis.

  • Cell Preparation and Labeling: ERG-positive cancer cells are labeled with a fluorescent dye (e.g., DiI or CM-DiI).

  • Microinjection: Approximately 200-400 labeled cells are microinjected into the yolk sac of 2-day-old zebrafish embryos.

  • Inhibitor Treatment: The embryos are then transferred to water containing the ERG inhibitor or a vehicle control. The treatment is refreshed daily.

  • Imaging and Analysis: After 3-5 days post-injection, the embryos are anesthetized and imaged using a fluorescence microscope. The dissemination of fluorescently labeled cancer cells from the primary injection site to other parts of the embryo is quantified. The percentage of embryos with metastatic foci is calculated and compared between the treated and control groups.[1][13]

Conclusion

This compound represents a promising class of ERG inhibitors that directly targets the ERG-DNA interaction. Comparative data suggests that it has a favorable in vitro efficacy profile, particularly when compared to inhibitors like YK-4-279 in terms of inhibiting ERG-mediated transcriptional activity. While other inhibitors like the ERGi-USU compounds show high potency in reducing ERG protein levels and cell growth, the distinct mechanisms of action among these inhibitors may offer opportunities for combination therapies. The continued investigation and head-to-head comparison of these compounds in standardized preclinical models will be crucial for identifying the most effective therapeutic strategies for ERG-driven prostate cancer.

References

Unveiling VPC-18005: An In Vivo Comparative Guide to its Anti-Metastatic Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of VPC-18005's anti-metastatic effects with alternative therapies, supported by experimental data. We delve into the methodologies of key experiments and present quantitative data in a clear, comparative format to inform future research and development in oncology.

This compound has emerged as a promising small molecule inhibitor targeting the ERG (ETS-related gene) transcription factor, a key driver in a significant subset of prostate cancers. Its ability to disrupt ERG's pro-oncogenic functions, particularly in cell migration and invasion, positions it as a compelling candidate for anti-metastatic therapy. This guide will confirm the anti-metastatic effects of this compound in vivo, comparing its performance against other ERG inhibitors and alternative therapeutic strategies.

Performance Comparison: this compound vs. Alternatives

The anti-metastatic potential of this compound has been primarily evaluated in in vitro and in vivo zebrafish xenograft models. For a comprehensive comparison, we are including data on YK-4-279, another well-characterized ERG inhibitor, and ERGi-USU, a more recently developed inhibitor.

CompoundAnimal ModelCell Line(s)Dosing RegimenMetastasis InhibitionKey Findings
This compound Zebrafish XenograftPNT1B-ERG, VCaP1 µM and 10 µM in waterSignificant reduction in metastatic dissemination at both concentrations.[1]Directly binds to the ERG-ETS domain, disrupting its interaction with DNA.[2] Shows minimal cytotoxicity at effective doses.[2]
YK-4-279 Zebrafish XenograftPNT1B-ERG, VCaP10 µM in waterSignificant reduction in metastasis only at the higher 10 µM dose.[1]Exhibits some cytotoxicity at higher concentrations, affecting cell viability.[2]
YK-4-279 Mouse Xenograft (subcutaneous)LNCaP-luc-M6100 mg/kg, oral, twice dailyReduced lung metastasis.[3]Also shown to inhibit primary tumor growth in fusion-positive prostate cancer xenografts.[3]
ERGi-USU Mouse Xenograft (subcutaneous)VCaP100 and 150 mg/kg, intraperitoneal, three times a weekInhibited growth of ERG-positive tumor xenografts.[4]Acts by inhibiting RIOK2, a kinase involved in ribosome biogenesis, which selectively affects ERG-positive cells.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key in vivo experiments cited in this guide.

Zebrafish Xenograft Metastasis Assay

This assay provides a rapid and scalable in vivo model to assess cancer cell metastasis.

  • Cell Preparation: Human prostate cancer cells (e.g., PNT1B-ERG, VCaP) are fluorescently labeled (e.g., with CM-Dil) for visualization. Cells are harvested, washed, and resuspended in a appropriate buffer at a concentration of 1x10^6 cells/ml.[6]

  • Microinjection: Zebrafish embryos at 2 days post-fertilization (dpf) are anesthetized. Approximately 5 nanoliters of the cell suspension (around 200-300 cells) are injected into the yolk sac of each embryo using a microinjector.[2]

  • Treatment: Post-injection, embryos are transferred to fresh aquarium water containing the test compound (e.g., this compound, YK-4-279) or vehicle control (e.g., DMSO). The water with the compound is refreshed daily.[1]

  • Metastasis Quantification: At 4-5 days post-injection, embryos are anesthetized and imaged using a fluorescence microscope. The number of fish exhibiting metastatic foci outside the primary injection site is quantified. Statistical analysis (e.g., chi-square test) is used to determine the significance of any observed reduction in metastasis.[1]

Orthotopic Prostate Cancer Mouse Xenograft Model

This model more closely mimics the natural progression of prostate cancer, including spontaneous metastasis from the primary tumor.

  • Cell Preparation: Human prostate cancer cells (e.g., LNCaP, PC-3M) are harvested and resuspended in a suitable medium, often mixed with Matrigel to support tumor formation.[7][8]

  • Surgical Procedure: Male immunodeficient mice (e.g., BALB/c nude or NOD-SCID) are anesthetized. A small incision is made in the lower abdomen to expose the prostate gland. A cell suspension (typically 10-20 µl) is carefully injected into one of the prostate lobes (e.g., the anterior or dorsal lobe).[8][9] The abdominal wall and skin are then sutured.

  • Treatment: Once tumors are established (can be monitored by imaging if cells are luciferase-tagged), treatment with the test compound or vehicle is initiated. Administration can be via various routes, such as oral gavage or intraperitoneal injection, depending on the compound's properties.[3]

  • Metastasis Quantification: At the experimental endpoint, mice are euthanized, and primary tumors and potential metastatic sites (e.g., lungs, lymph nodes, liver) are harvested. Metastasis can be quantified through various methods, including:

    • Histological analysis: Tissues are sectioned and stained (e.g., with H&E) to identify metastatic lesions.[10]

    • Bioluminescence imaging (BLI): If luciferase-expressing cells are used, metastatic burden can be quantified non-invasively throughout the experiment and ex vivo in harvested organs.[11]

    • Quantitative PCR (qPCR): Human-specific primers can be used to detect and quantify human cancer cells in mouse tissues.[12]

Visualizing the Mechanism and Workflow

To better understand the underlying biology and experimental design, the following diagrams illustrate the ERG signaling pathway, the rationale for its inhibition, and the in vivo experimental workflow.

ERG_Signaling_Pathway cluster_0 Prostate Cancer Cell TMPRSS2_ERG TMPRSS2-ERG Fusion ERG ERG Overexpression TMPRSS2_ERG->ERG ERG_DNA_Binding ERG Binds to ETS Response Elements ERG->ERG_DNA_Binding Target_Genes Upregulation of Pro-Metastatic Genes (e.g., SOX9, EZH2) ERG_DNA_Binding->Target_Genes Metastasis Increased Invasion, Migration, & Metastasis Target_Genes->Metastasis VPC_18005 This compound VPC_18005->ERG_DNA_Binding Inhibits

Caption: ERG signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Prostate Cancer Cell Culture labeling Fluorescent Labeling or Luciferase Transduction start->labeling injection In Vivo Injection (Zebrafish or Mouse) labeling->injection treatment Treatment with This compound or Alternative Compound injection->treatment imaging Imaging and Data Collection (Fluorescence/BLI) treatment->imaging analysis Quantitative Analysis of Metastasis imaging->analysis end Comparative Efficacy Determined analysis->end

Caption: In vivo experimental workflow for assessing anti-metastatic compounds.

Logical_Relationship cluster_1 Therapeutic Strategy PCa ERG-Positive Prostate Cancer ERG_Driver ERG as a Key Oncogenic Driver PCa->ERG_Driver Target_ERG Targeting ERG Function ERG_Driver->Target_ERG Inhibit_Metastasis Inhibition of Metastatic Cascade Target_ERG->Inhibit_Metastasis Therapeutic_Benefit Potential Clinical Benefit Inhibit_Metastasis->Therapeutic_Benefit

Caption: Logical framework for targeting ERG in anti-metastatic therapy.

References

A Head-to-Head Battle in Prostate Cancer Research: VPC-18005 vs. ERG SiRNA Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of ERG-targeted therapies in prostate cancer, a critical choice often arises: employ a small molecule inhibitor like VPC-18005 or utilize siRNA-mediated gene knockdown. This guide provides a comprehensive, data-driven comparison of these two powerful research tools, offering insights into their mechanisms, efficacy, and experimental considerations.

At the forefront of inhibiting the oncogenic transcription factor ERG, both this compound and siRNA-mediated knockdown have demonstrated significant potential in preclinical studies. While both aim to abrogate ERG's function, they do so through fundamentally different mechanisms. This compound, a rationally designed small molecule, directly binds to the ETS domain of the ERG protein, physically preventing it from binding to DNA and activating its target genes.[1][2][3] In contrast, siRNA (small interfering RNA) operates at the post-transcriptional level, triggering the degradation of ERG messenger RNA (mRNA) and thereby preventing the synthesis of the ERG protein altogether.

This core mechanistic difference underpins the varying experimental outcomes and potential therapeutic applications of each approach. This guide will delve into the quantitative data from key studies to illuminate these differences and aid in the selection of the most appropriate tool for your research needs.

Quantitative Comparison of Efficacy

To facilitate a clear comparison, the following tables summarize the quantitative data from studies evaluating this compound and ERG siRNA in prostate cancer cell lines.

This compound: Inhibition of ERG Activity
Cell Line Assay Metric Value
PNT1B-ERGpETS-luc ReporterIC503 µM
VCaPpETS-luc ReporterIC506 µM
This compound: Effect on Cell Phenotype
Cell Line Phenotype Concentration Effect
PNT1B-ERG, VCaP, PC3Cell Viability0.2–25 µMNo decrease in viability
PNT1B-ERGMigration5 µMSignificant reduction
PNT1B-ERGInvasion5 µMSignificant reduction
PNT1B-ERG & VCaP (in vivo)Metastasis (zebrafish)1 µM & 10 µM20-30% decrease in dissemination
ERG siRNA: Knockdown Efficiency and Phenotypic Effects
Cell Line Parameter Time Point Effect
VCaPTMPRSS2-ERG mRNA72h~70% inhibition
VCaPERG Protein72hSignificant decrease
VCaPCell Viability72hSignificant inhibition of growth rate
VCaPApoptosis72h-96hIncrease in apoptotic cells
Comparative Effect on Downstream Target Gene SOX9
Treatment Cell Line Parameter Effect
This compound (25 µM)VCaPSOX9 mRNAMarkedly decreased
ERG siRNAVCaPSOX9 mRNASignificantly reduced

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are generalized protocols for the application of this compound and siRNA knockdown of ERG in cell culture.

This compound Treatment Protocol
  • Cell Seeding: Plate prostate cancer cells (e.g., VCaP, PNT1B-ERG) in appropriate culture vessels and allow them to adhere overnight in standard growth medium.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM).

  • Treatment: Replace the existing medium with the medium containing this compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • Downstream Analysis: Following incubation, harvest the cells for analysis of gene expression (qRT-PCR), protein levels (Western blot), cell viability (MTS assay), migration (transwell assay), or invasion (Matrigel invasion assay).

siRNA Knockdown of ERG Protocol
  • Cell Seeding: Seed prostate cancer cells (e.g., VCaP) in antibiotic-free medium to a confluency of 30-50% on the day of transfection.

  • siRNA Preparation: Dilute the ERG-specific siRNA and a non-targeting control siRNA in an appropriate transfection medium (e.g., Opti-MEM).

  • Transfection Reagent Preparation: In a separate tube, dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in the same transfection medium.

  • Complex Formation: Combine the diluted siRNA and the diluted transfection reagent and incubate at room temperature for 5-20 minutes to allow for the formation of siRNA-lipid complexes.

  • Transfection: Add the siRNA-lipid complexes to the cells in a drop-wise manner.

  • Incubation: Incubate the cells for 24-72 hours to allow for gene knockdown.

  • Downstream Analysis: After the incubation period, harvest the cells for analysis of mRNA levels (qRT-PCR) to confirm knockdown efficiency and for subsequent phenotypic assays.

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the ERG signaling pathway, the mechanisms of action of this compound and siRNA, and a typical experimental workflow.

ERG_Signaling_Pathway TMPRSS2_ERG TMPRSS2-ERG Fusion ERG_Protein ERG Protein TMPRSS2_ERG->ERG_Protein Transcription & Translation DNA DNA (ETS Binding Site) ERG_Protein->DNA Binds to Target_Genes Target Genes (e.g., SOX9, CXCR4) DNA->Target_Genes Regulates Transcription Cell_Phenotypes Cancer Phenotypes (Migration, Invasion, Proliferation) Target_Genes->Cell_Phenotypes Drives

Caption: The TMPRSS2-ERG fusion leads to overexpression of the ERG protein, which drives cancer progression.

Mechanisms_of_Action cluster_VPC18005 This compound cluster_siRNA siRNA Knockdown VPC18005 This compound ERG_Protein_V ERG Protein VPC18005->ERG_Protein_V Binds to ETS Domain DNA_V DNA ERG_Protein_V->DNA_V Binding Blocked siRNA ERG siRNA RISC RISC Complex siRNA->RISC ERG_mRNA ERG mRNA ERG_Protein_S ERG Protein ERG_mRNA->ERG_Protein_S Translation Inhibited RISC->ERG_mRNA Targets & Degrades

Caption: this compound inhibits ERG protein function, while siRNA prevents ERG protein synthesis.

Experimental_Workflow start Start: Prostate Cancer Cells treatment Treatment start->treatment vpc This compound treatment->vpc sirna ERG siRNA treatment->sirna control Control (DMSO or non-targeting siRNA) treatment->control incubation Incubation (24-72h) vpc->incubation sirna->incubation control->incubation analysis Downstream Analysis incubation->analysis qpcr qRT-PCR (Gene Expression) analysis->qpcr western Western Blot (Protein Level) analysis->western pheno Phenotypic Assays (Viability, Migration, Invasion) analysis->pheno end Data Interpretation & Comparison qpcr->end western->end pheno->end

Caption: A generalized workflow for comparing this compound and ERG siRNA in prostate cancer cells.

Conclusion: Choosing the Right Tool for the Job

Both this compound and ERG siRNA are invaluable tools for studying the function of ERG in prostate cancer.

  • This compound offers a direct way to inhibit the function of the existing ERG protein, making it ideal for studying the acute effects of ERG inhibition and for investigations where a rapid and reversible inhibition is desired. Its nature as a small molecule also provides a more direct translational path towards a therapeutic agent.

  • siRNA knockdown provides a highly specific method to deplete the total cellular pool of ERG protein. This approach is particularly useful for studying the long-term consequences of ERG loss and for validating the on-target effects of small molecule inhibitors.

Ultimately, the choice between this compound and ERG siRNA will depend on the specific research question. For many comprehensive studies, the most powerful approach will be the complementary use of both, allowing for a multi-faceted understanding of ERG's role in prostate cancer and providing robust validation of experimental findings.

References

Validating the Specificity of VPC-18005 for the ERG Protein: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the specificity of a molecular inhibitor is paramount. This guide provides a comprehensive comparison of VPC-18005, a small molecule inhibitor of the ERG protein, with other alternatives, supported by experimental data and detailed protocols.

The ETS-related gene (ERG) is a member of the ETS family of transcription factors and is a key regulator of embryonic development, cell proliferation, and angiogenesis.[1][2] In approximately 50% of prostate cancer cases, genomic translocations lead to the aberrant overexpression of ERG, which contributes to disease progression and metastasis.[3][4][5] This has made ERG an attractive therapeutic target. This compound was identified through in silico screening as a small molecule antagonist designed to block the DNA-binding activity of the ERG protein.[3][4]

Mechanism of Action of this compound

This compound directly targets the DNA-binding ETS domain of the ERG protein.[3][6] By binding to this domain, this compound sterically hinders the interaction between ERG and its target DNA sequences, thereby inhibiting ERG-mediated transcription.[3][4][7] This disruption of ERG's transcriptional activity has been shown to reduce the migration and invasion of ERG-expressing cancer cells in vitro and inhibit metastasis in vivo models.[3][8][9] Biophysical approaches, including Nuclear Magnetic Resonance (NMR) spectroscopy, have confirmed the direct binding of this compound to the ERG-ETS domain.[3][8]

Comparative Performance of ERG Inhibitors

The following table summarizes the quantitative data on the performance of this compound in comparison to other known ERG inhibitors.

InhibitorTargetMechanism of ActionIC50 (PNT1B-ERG cells)IC50 (VCaP cells)CytotoxicityReference
This compound ERG-ETS domainDisrupts ERG-DNA binding3 µM6 µMNot observed at active concentrations[3]
YK-4-279 DHX9/RHA (indirectly affects ERG)Blocks EWS-FLI1 binding to DHX9/RHA5 µM16 µMObserved at ≥ 5 µM[3][7]
WP1130 USP9XInhibits deubiquitinase, promoting ERG degradationNot ReportedNot ReportedNot Reported[7]
ERGi-USU RIOK2Reduces ERG protein levelsNot ReportedGrowth inhibition IC50: ~1 µMSelective for ERG-positive cells[10][11]

Experimental Protocols

Detailed methodologies for the key experiments used to validate the specificity of this compound are provided below.

Dual-Luciferase Reporter Assay

This assay is used to quantify the ability of a compound to inhibit ERG-mediated transcription.

  • Cell Seeding: Seed PNT1B-ERG or VCaP cells in 96-well plates.

  • Transfection: Co-transfect cells with a pETS-luc reporter plasmid (containing ERG binding sites upstream of a luciferase gene) and a Renilla luciferase control plasmid.

  • Compound Treatment: Treat the cells with varying concentrations of this compound or other inhibitors.

  • Lysis and Reading: After incubation, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. Calculate IC50 values from dose-response curves.[3]

Cell Viability (MTS) Assay

This assay assesses the cytotoxic effects of the inhibitors.

  • Cell Seeding: Seed PNT1B-ERG, VCaP, or ERG-negative (e.g., PC3) cells in 96-well plates.

  • Compound Treatment: Treat cells with a range of inhibitor concentrations.

  • MTS Reagent: After 72 hours, add MTS reagent to each well.

  • Incubation and Reading: Incubate for 1-4 hours and then measure the absorbance at 490 nm.

  • Analysis: Cell viability is expressed as a percentage relative to vehicle-treated control cells.[3][8]

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to directly assess the disruption of ERG-DNA binding.

  • Probe Labeling: Label a double-stranded DNA probe containing a consensus ERG binding site with a fluorescent dye.

  • Binding Reaction: Incubate recombinant ERG-ETS domain protein with the labeled probe in the presence of increasing concentrations of this compound or a vehicle control.

  • Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

  • Visualization: Visualize the bands using a fluorescence imaging system. A decrease in the intensity of the shifted band (protein-DNA complex) with increasing inhibitor concentration indicates disruption of binding.[3][9]

Visualizing Pathways and Workflows

To further clarify the mechanisms and experimental procedures, the following diagrams have been generated.

ERG_Signaling_Pathway ERG Signaling Pathway and this compound Inhibition TMPRSS2_ERG TMPRSS2-ERG Fusion ERG ERG Protein TMPRSS2_ERG->ERG Overexpression DNA DNA (ERG Binding Site) ERG->DNA Binds to VPC18005 This compound VPC18005->ERG Transcription Gene Transcription DNA->Transcription Downstream Downstream Effects (Proliferation, Invasion) Transcription->Downstream Luciferase_Assay_Workflow Dual-Luciferase Reporter Assay Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Transfect Co-transfect with pETS-luc and Renilla Plasmids Seed->Transfect Treat Treat with this compound Transfect->Treat Incubate Incubate Treat->Incubate Lyse Lyse Cells Incubate->Lyse Read Read Firefly & Renilla Luciferase Activity Lyse->Read Analyze Normalize and Analyze Data Read->Analyze End End Analyze->End

References

A Head-to-Head Comparison of VPC-18005 with Current Prostate Cancer Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational compound VPC-18005 with established therapies for prostate cancer, including enzalutamide, abiraterone, and docetaxel. The information is compiled from preclinical studies to offer a comparative perspective on their mechanisms of action and in vitro efficacy.

Executive Summary

Prostate cancer therapies have historically targeted the androgen receptor (AR) signaling pathway. However, the emergence of resistance mechanisms necessitates the exploration of novel therapeutic targets. This compound, a small molecule inhibitor of the E26 transformation-specific (ETS) related gene (ERG) transcription factor, represents a departure from this paradigm. This guide presents available preclinical data to contrast the performance of this compound with current standards of care, highlighting its unique mechanism and potential as a non-cytotoxic, anti-metastatic agent.

Mechanism of Action

This compound: This compound directly targets the ERG transcription factor, which is overexpressed in approximately 50% of prostate cancers due to a TMPRSS2-ERG gene fusion.[1][2] this compound is designed to sterically block the DNA-binding ETS domain of ERG, thereby inhibiting its transcriptional activity.[1][2] This disruption has been shown to reduce the migration and invasion of ERG-expressing prostate cancer cells.[1][2]

Current Therapies:

  • Enzalutamide: A second-generation non-steroidal antiandrogen that acts as an androgen receptor (AR) signaling inhibitor. It competitively inhibits androgen binding to the AR, prevents AR nuclear translocation, and impairs the binding of the AR to DNA.

  • Abiraterone Acetate: An androgen biosynthesis inhibitor that irreversibly inhibits CYP17A1, a critical enzyme in androgen and estrogen synthesis. This leads to a significant reduction in circulating and intratumoral androgen levels.

  • Docetaxel: A taxane chemotherapy agent that works by stabilizing microtubules, leading to the inhibition of cell division and ultimately, apoptotic cell death.

Comparative In Vitro Efficacy

The following tables summarize the available quantitative data for this compound and current therapies. It is crucial to note that these data are compiled from different studies and experimental conditions may vary. Direct head-to-head studies are not yet available.

Table 1: Inhibition of Cancer-Related Activity

CompoundTargetCell LineAssayIC50Citation(s)
This compound ERG Transcriptional ActivityPNT1B-ERGpETS-luc Reporter3 µM[3]
VCaPpETS-luc Reporter6 µM[3]
Enzalutamide Cell ViabilityLNCaPCell Viability4.05 µM[4]
Abiraterone AR OutputLNCaPReporter Assay100-300 nM[5]
Docetaxel Cell ViabilityLNCaPCell Viability1.13 nM[6]
VCaPCell ViabilityNot explicitly stated

Table 2: Effects on Cell Migration and Invasion

CompoundCell LineEffect on Migration/InvasionQuantitative DataCitation(s)
This compound PNT1B-ERG, VCaPReduced migration and invasion20-30% decrease in dissemination in zebrafish xenograft at 1 and 10 µM[1][3]
Enzalutamide VCaPReduced cell migrationSignificant reduction in transwell migration assay[7]
Docetaxel DU145 (Docetaxel-resistant)Increased migration and invasionIncreased wound closure and transwell migration/invasion[5][8]

Experimental Protocols

Zebrafish Xenograft Model for Metastasis Assay

This protocol is representative of the methodology used to evaluate the anti-metastatic potential of this compound.

Objective: To assess the effect of a compound on the dissemination of human prostate cancer cells in a live animal model.

Methodology:

  • Cell Preparation: Human prostate cancer cells (e.g., PNT1B-ERG or VCaP) are fluorescently labeled for visualization.

  • Microinjection: Approximately 100-200 labeled cancer cells are microinjected into the yolk sac of 2-day post-fertilization zebrafish embryos.

  • Compound Treatment: Immediately following injection, embryos are transferred to a medium containing the test compound (e.g., this compound at 1 or 10 µM) or a vehicle control.

  • Incubation: Embryos are incubated at 33-35°C for up to 72 hours.

  • Imaging and Analysis: At specified time points, embryos are anesthetized and imaged using fluorescence microscopy. The dissemination of cancer cells from the yolk sac to other parts of the embryo is quantified to determine the extent of metastasis.

Orthotopic Prostate Cancer Xenograft Model

This protocol is a standard method for evaluating the efficacy of anti-cancer agents in a clinically relevant tumor microenvironment.

Objective: To establish a primary prostate tumor in mice and assess the effect of a therapeutic agent on tumor growth and metastasis.

Methodology:

  • Cell Preparation: Human prostate cancer cells (e.g., LNCaP, VCaP) are prepared in a suitable medium.

  • Surgical Procedure: Athymic nude mice are anesthetized. A small incision is made in the lower abdomen to expose the prostate.

  • Orthotopic Injection: A suspension of cancer cells is carefully injected into the dorsal or anterior lobe of the prostate.

  • Tumor Growth and Monitoring: Tumor growth is monitored over time using methods such as caliper measurements (for subcutaneous models) or advanced imaging techniques like MRI or bioluminescence imaging (for orthotopic models).

  • Treatment Administration: Once tumors reach a specified size, animals are randomized into treatment and control groups. The therapeutic agent is administered according to the desired schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and analyzed for biomarkers. Metastatic lesions in other organs can also be assessed.

Signaling Pathways and Experimental Workflows

AR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone Five_alpha_reductase 5-alpha-reductase Testosterone->Five_alpha_reductase DHT DHT AR Androgen Receptor (AR) DHT->AR Binds AR_HSP AR-HSP Complex AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP HSP AR_HSP->AR Dissociates Abiraterone Abiraterone Abiraterone->Five_alpha_reductase Inhibits Enzalutamide Enzalutamide Enzalutamide->AR Inhibits Binding Five_alpha_reductase->DHT ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription Promotes

Caption: Androgen Receptor (AR) Signaling Pathway and points of therapeutic intervention.

ERG_Signaling_Pathway TMPRSS2_ERG TMPRSS2-ERG Gene Fusion ERG_protein ERG Protein TMPRSS2_ERG->ERG_protein Overexpression DNA DNA (ETS binding site) ERG_protein->DNA Binds to Target_Genes Target Gene Transcription (e.g., SOX9) DNA->Target_Genes Regulates VPC18005 This compound VPC18005->ERG_protein Blocks DNA Binding Cell_Phenotype Altered Cell Phenotype (Migration, Invasion) Target_Genes->Cell_Phenotype Leads to

Caption: Simplified ERG signaling pathway and the mechanism of action of this compound.

Experimental_Workflow start Start cell_culture Prostate Cancer Cell Culture (e.g., VCaP) start->cell_culture animal_model Establish Xenograft Model (Orthotopic or Zebrafish) cell_culture->animal_model tumor_growth Monitor Tumor Growth/ Cell Dissemination animal_model->tumor_growth randomization Randomize Animals into Treatment Groups tumor_growth->randomization treatment Administer Treatment (this compound or Standard Therapy) randomization->treatment Treatment Group randomization->treatment Control Group endpoint Endpoint Analysis: Tumor Size, Metastasis, Biomarkers treatment->endpoint data_analysis Data Analysis and Statistical Comparison endpoint->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vivo comparison of anti-cancer therapies.

Logical_Relationship cluster_AR_pathway AR-Dependent Pathway cluster_ERG_pathway ERG-Dependent Pathway (in TMPRSS2-ERG positive cases) cluster_cell_cycle Cell Cycle Progression Prostate_Cancer Prostate Cancer AR_signaling Androgen Receptor Signaling Prostate_Cancer->AR_signaling ERG_signaling ERG Signaling Prostate_Cancer->ERG_signaling Cell_Division Microtubule Dynamics Prostate_Cancer->Cell_Division Enzalutamide Enzalutamide Enzalutamide->AR_signaling Inhibits Abiraterone Abiraterone Abiraterone->AR_signaling Inhibits VPC18005 This compound VPC18005->ERG_signaling Inhibits Docetaxel Docetaxel Docetaxel->Cell_Division Disrupts

Caption: Logical relationship of therapeutic targets in prostate cancer.

Conclusion

This compound presents a novel therapeutic strategy for a significant subset of prostate cancers by targeting the ERG oncoprotein. Its mechanism, focused on inhibiting cell migration and invasion rather than inducing cytotoxicity, distinguishes it from current standards of care like enzalutamide, abiraterone, and docetaxel.[1][9] The available preclinical data suggests this compound is effective in ERG-positive models, though direct comparative studies with AR-targeted agents and chemotherapy are needed to fully elucidate its relative efficacy. Future research should aim to conduct such head-to-head comparisons in relevant preclinical models to better define the potential clinical positioning of this new class of anti-cancer agents.

References

Assessing the Reproducibility of VPC-18005 Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the experimental data available for VPC-18005, a small molecule inhibitor of the ERG transcription factor, to assess the reproducibility of its reported effects. By presenting the data in a structured format, detailing the experimental protocols, and comparing its performance with an alternative compound, this document aims to equip researchers with the necessary information to critically evaluate and potentially replicate the published findings.

Comparative Performance of ERG Inhibitors

To contextualize the efficacy of this compound, its performance in key in vitro assays is compared with YK-4-279, another small molecule inhibitor of ERG.

Parameter This compound YK-4-279 Cell Line Reference
IC50 (pETS-luc Reporter Activity) 3 µM5 µMPNT1B-ERG[1][2][3]
6 µM16 µMVCaP[1][2][3]
Inhibition of Cell Migration Significant reduction at 5 µMSignificant reduction at 5 µMPNT1B-ERG[3]
Inhibition of Cell Invasion Significant reduction at 5 µMSignificant reduction at 5 µMPNT1B-ERG[2]
In Vivo Efficacy (Zebrafish Xenograft) 20-30% decrease in cell dissemination at 1 µM and 10 µMSignificant only at 10 µMPNT1B-ERG and VCaP[1][3][4]

Signaling Pathway of ERG and Inhibition by this compound

The aberrant expression of the transcription factor ERG, most commonly due to a TMPRSS2-ERG gene fusion, is a key driver in approximately 50% of prostate cancers. ERG binds to DNA at specific ETS-response elements, leading to the transcription of genes that promote tumor progression, including those involved in cell migration and invasion. This compound is designed to directly interfere with this process.

ERG_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cellular Effects TMPRSS2_ERG TMPRSS2-ERG Fusion ERG_Protein ERG Protein TMPRSS2_ERG->ERG_Protein Transcription & Translation DNA DNA (ETS-Response Element) ERG_Protein->DNA Binds to SOX9 SOX9 Gene DNA->SOX9 Activates Transcription Metastasis_Genes Pro-Metastatic Genes DNA->Metastasis_Genes Activates Transcription SOX9_Protein SOX9 Protein SOX9->SOX9_Protein Transcription & Translation Invasion Cell Invasion SOX9_Protein->Invasion Promotes Metastasis_Proteins Pro-Metastatic Proteins Metastasis_Genes->Metastasis_Proteins Transcription & Translation Migration Cell Migration Metastasis_Proteins->Migration Promotes Metastasis_Proteins->Invasion Promotes VPC18005 This compound VPC18005->ERG_Protein Directly Binds & Inhibits DNA Binding

ERG signaling pathway and the inhibitory action of this compound.

Experimental Protocols

To facilitate the replication of the key findings for this compound, detailed methodologies for the primary experiments are outlined below. These protocols are based on the descriptions provided in the foundational study by Butler et al.

Luciferase Reporter Assay for ERG Transcriptional Activity

This assay quantitatively measures the ability of this compound to inhibit the transcriptional activity of ERG.

Luciferase_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_measurement Data Acquisition cluster_analysis Analysis seed_cells Seed PNT1B-ERG or VCaP cells in 96-well plates transfect Transfect cells with pETS-luciferase reporter plasmid seed_cells->transfect add_compound Add varying concentrations of This compound or YK-4-279 (and DMSO control) transfect->add_compound incubate Incubate for 24-48 hours add_compound->incubate lyse_cells Lyse cells incubate->lyse_cells measure_luciferase Measure luciferase activity using a luminometer lyse_cells->measure_luciferase normalize Normalize to a co-transfected control plasmid (e.g., Renilla) measure_luciferase->normalize calculate_ic50 Calculate IC50 values normalize->calculate_ic50

Workflow for the pETS-luciferase reporter assay.

Cell Migration and Invasion Assays

These assays assess the functional impact of this compound on the metastatic potential of prostate cancer cells.

  • Cell Seeding : PNT1B-ERG or other suitable cells are seeded into the upper chamber of a Boyden chamber (for migration) or a Matrigel-coated Boyden chamber (for invasion).

  • Treatment : The cells are treated with this compound, a comparator compound, or a vehicle control (e.g., DMSO) in serum-free media in the upper chamber. The lower chamber contains media with a chemoattractant, such as fetal bovine serum.

  • Incubation : The chambers are incubated for a defined period (e.g., 24 hours) to allow for cell migration or invasion.

  • Quantification : Non-migrated/invaded cells are removed from the top of the membrane. The cells that have migrated/invaded to the bottom of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope. Alternatively, real-time cell analysis systems can be used to monitor migration and invasion continuously.[2]

Zebrafish Xenograft Model for Metastasis

This in vivo model provides an assessment of the anti-metastatic potential of this compound in a living organism.

  • Cell Preparation : PNT1B-ERG or VCaP cells are fluorescently labeled.

  • Injection : The labeled cancer cells are injected into the yolk sac of zebrafish embryos at 2 days post-fertilization.

  • Treatment : The embryos are then exposed to different concentrations of this compound or a control substance in their water.[1][4]

  • Imaging and Analysis : Over the following days, the dissemination of the fluorescent cancer cells from the yolk sac to the rest of the embryo is monitored and quantified using fluorescence microscopy. A reduction in the number of disseminated cells in the treated group compared to the control group indicates anti-metastatic activity.[1][4]

Reproducibility and Future Directions

The foundational data for this compound is primarily derived from a single comprehensive study. For a robust assessment of its reproducibility, independent verification of these key experiments by other research groups is crucial. The detailed protocols provided in this guide are intended to facilitate such validation studies.

While the preclinical data for this compound is promising, particularly its favorable comparison to YK-4-279 in some assays, its progression to clinical trials has not been reported in the public domain. Further studies would be required to evaluate its pharmacokinetic and toxicological profile in more detail before it can be considered for human trials. Researchers interested in the therapeutic potential of targeting the ERG transcription factor should consider these points when planning future investigations.

References

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